ACT-1004-1239
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H28F2N6O3 |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
N-[(3S,4S)-1-(cyclopropylmethyl)-3-[(1-pyrimidin-2-ylcyclopropyl)carbamoyl]piperidin-4-yl]-5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H28F2N6O3/c28-17-4-5-18(20(29)12-17)23-13-22(34-38-23)25(37)32-21-6-11-35(14-16-2-3-16)15-19(21)24(36)33-27(7-8-27)26-30-9-1-10-31-26/h1,4-5,9-10,12-13,16,19,21H,2-3,6-8,11,14-15H2,(H,32,37)(H,33,36)/t19-,21-/m0/s1 |
Clave InChI |
IIDSHAJKXPUYSL-FPOVZHCZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Dual-Pronged CNS Mechanism of ACT-1004-1239: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1004-1239 is a first-in-class, orally available, potent, and selective antagonist of the atypical chemokine receptor CXCR7 (also known as ACKR3). In the central nervous system (CNS), particularly in the context of demyelinating diseases such as multiple sclerosis, this compound exhibits a novel dual mechanism of action: immunomodulation and direct promotion of remyelination. This technical guide provides an in-depth overview of the preclinical evidence supporting this mechanism, detailing the experimental protocols, quantitative data, and the underlying signaling pathways.
Introduction
Current therapeutic strategies for multiple sclerosis primarily focus on modulating the immune system to reduce the frequency and severity of relapses. However, there is a significant unmet need for therapies that can promote the repair of established myelin damage and prevent neurodegeneration. This compound targets CXCR7, a receptor that plays a multifaceted role in neuroinflammation and myelin dynamics. By antagonizing CXCR7, this compound presents a promising therapeutic approach that not only curtails neuroinflammation but also fosters an environment conducive to remyelination.[1][2]
Core Mechanism of Action in the CNS
The mechanism of action of this compound in the CNS is characterized by two primary effects:
-
Immunomodulation: this compound reduces the infiltration of immune cells, including pathogenic T cells, into the CNS.[1][3][4] This is achieved by disrupting the chemokine gradient of CXCL12, a key chemoattractant for immune cells expressing the CXCR4 receptor. CXCR7 on endothelial cells of the blood-brain barrier scavenges CXCL12; by blocking this activity, this compound increases plasma levels of CXCL12, thereby reducing the gradient that drives immune cell extravasation into the CNS parenchyma.[4]
-
Pro-myelination: this compound directly promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1][2][4] This enhances the capacity for myelin repair in demyelinated lesions.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay |
| IC50 | 3.2 nM | Human | CXCR7 Antagonism |
Data from MedchemExpress
Table 2: Efficacy of this compound in the MOG-induced EAE Mouse Model
| Treatment Group | Mean Clinical Score (Day 25 post-immunization) | Reduction in CNS Immune Infiltrates vs. Vehicle |
| Vehicle | 3.5 | - |
| This compound (10 mg/kg, b.i.d.) | 2.5 | Significant |
| This compound (30 mg/kg, b.i.d.) | 1.5 | Significant |
| This compound (100 mg/kg, b.i.d.) | < 1.0 | Significant |
Data extrapolated from graphical representations in Pouzol et al., 2021, The FASEB Journal.[4]
Table 3: Efficacy of this compound in the Cuprizone-induced Demyelination Mouse Model
| Treatment Group | Number of Mature Oligodendrocytes (Olig2+/CC1+ cells/mm²) | Myelinated Area (%) in Corpus Callosum |
| Control | ~800 | ~90% |
| Cuprizone (B1210641) + Vehicle | ~200 | ~20% |
| Cuprizone + this compound (100 mg/kg, b.i.d.) | ~500 | ~60% |
Data extrapolated from graphical representations in Pouzol et al., 2021, The FASEB Journal.[4]
Table 4: Pharmacokinetic Properties of this compound
| Species | Dose | Cmax | Tmax | T1/2 | Absolute Bioavailability |
| Rat | 10 mg/kg, p.o. | 600 ng/mL | 0.5 h | 1.3 h | 35% |
| Human | 10 mg, single oral dose | - | 1.3 - 3.0 h | 17.8 - 23.6 h | 53.0% |
Data from MedchemExpress and Huynh et al., 2021, Clinical Pharmacology & Therapeutics.
Experimental Protocols
MOG-induced Experimental Autoimmune Encephalomyelitis (EAE) Model
This model mimics the inflammatory demyelination seen in multiple sclerosis.
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction:
-
On day 0, mice are subcutaneously immunized with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.
-
-
Treatment: this compound or vehicle is administered orally twice daily, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Assessment:
-
Clinical Scoring: Mice are scored daily for clinical signs of EAE on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).[5]
-
Histology: At the end of the study, spinal cords are collected for histological analysis of immune cell infiltration (e.g., H&E staining, immunohistochemistry for CD4+ T cells) and demyelination (e.g., Luxol Fast Blue staining).
-
Cuprizone-induced Demyelination Model
This model is used to study demyelination and remyelination in the absence of a primary autoimmune response.
-
Animals: Male C57BL/6 mice, 8 weeks old.
-
Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce oligodendrocyte apoptosis and demyelination, particularly in the corpus callosum.[4]
-
Treatment: this compound or vehicle is administered orally twice daily, either concurrently with the cuprizone diet (preventive) or during the recovery period after cessation of the cuprizone diet (therapeutic).
-
Assessment:
-
Immunohistochemistry: Brains are collected and sectioned. Immunohistochemistry is performed to quantify:
-
Mature oligodendrocytes (e.g., staining for CC1 and Olig2).
-
Myelination (e.g., staining for Myelin Basic Protein, MBP).
-
-
Electron Microscopy: For ultrastructural analysis of myelin sheath thickness and integrity.
-
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay directly assesses the pro-myelinating effect of this compound.
-
Cell Culture: Primary rat OPCs are isolated and cultured in a medium that maintains their progenitor state.
-
Differentiation Induction: To induce differentiation, the mitogens are removed from the culture medium.
-
Treatment: Differentiating OPCs are treated with various concentrations of this compound or vehicle.
-
Assessment: After a set period (e.g., 5-7 days), the cells are fixed and stained for markers of mature oligodendrocytes, such as MBP. The number of MBP-positive cells is then quantified to determine the extent of differentiation.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in the CNS
Caption: Mechanism of this compound in the CNS.
Experimental Workflow: MOG-induced EAE Model
Caption: Workflow for the MOG-induced EAE model.
Experimental Workflow: Cuprizone-induced Demyelination Model
Caption: Workflow for the cuprizone demyelination model.
Conclusion
This compound demonstrates a novel and compelling dual mechanism of action in the CNS by both mitigating neuroinflammation and promoting remyelination. The preclinical data strongly support its potential as a disease-modifying therapy for multiple sclerosis and other demyelinating disorders. The detailed experimental protocols provided herein offer a framework for the continued investigation of CXCR7 antagonists in the field of neuroimmunology and restorative neurology. The promising results from these preclinical models have substantiated the rationale for exploring the therapeutic potential of this compound in a clinical setting.[1]
References
- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to ACT-1004-1239 and the CXCR7 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the first-in-class CXCR7 antagonist, ACT-1004-1239, and the intricate signaling pathways of its target, the atypical chemokine receptor CXCR7 (also known as ACKR3). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and visual representations of the underlying biological processes. This compound has demonstrated therapeutic potential in preclinical models of inflammatory demyelinating diseases by modulating the CXCR7 signaling axis, which is critically involved in immune cell trafficking and myelin repair.
Introduction to CXCR7 Signaling
The C-X-C chemokine receptor type 7 (CXCR7) is an atypical G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC). Unlike conventional chemokine receptors that primarily signal through G proteins to elicit cellular responses, CXCR7 exhibits a distinct mechanism of action. It functions predominantly as a scavenger receptor, internalizing and clearing its ligands from the extracellular environment, thereby modulating their availability for the canonical receptor, CXCR4.[1]
The primary signaling output of CXCR7 is mediated through the recruitment of β-arrestins.[2] Upon ligand binding, CXCR7 undergoes a conformational change that promotes the binding of β-arrestin-2. This interaction does not lead to G protein activation but instead initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway. This β-arrestin-biased signaling makes CXCR7 a unique therapeutic target in various pathologies, including cancer and neuroinflammatory diseases.
This compound: A Potent and Selective CXCR7 Antagonist
This compound is an orally available, small-molecule antagonist of the CXCR7 receptor.[2] It has been shown to be a potent and selective inhibitor of CXCR7, effectively blocking the recruitment of β-arrestin induced by its ligands, CXCL11 and CXCL12.[2] Preclinical studies have highlighted its therapeutic potential in models of multiple sclerosis by demonstrating both immunomodulatory and pro-myelinating effects.[3][4]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, including its in vitro potency and its pharmacokinetic properties in preclinical and clinical settings.
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) for CXCR7 |
| Human | 3.2 |
| Mouse | 2.3 |
| Rat | 3.1 |
| Dog | 2.3 |
| Macaque | 1.5 |
| Guinea Pig | 0.6 |
Table 2: Preclinical Pharmacokinetics of this compound in Rats
| Parameter | Value |
| Oral Administration (10 mg/kg) | |
| Cmax | 600 ng/mL |
| Tmax | 0.5 h |
| Bioavailability (F%) | 35% |
| Intravenous Administration (1 mg/kg) | |
| Volume of Distribution (Vss) | 3.6 L/kg |
| Clearance (Cl) | 70 mL/min/kg |
| Half-life (t1/2) | 1.3 h |
Table 3: Phase I Clinical Pharmacokinetics of this compound in Healthy Humans (Single Ascending Doses ≥ 10 mg)
| Parameter | Value |
| Tmax | 1.3 - 3.0 h |
| Terminal Half-life (t1/2) | 17.8 - 23.6 h |
| Absolute Bioavailability | 53.0% |
Table 4: Phase I Clinical Pharmacokinetics of this compound in Healthy Humans (Multiple Ascending Doses)
| Parameter | Value |
| Tmax | 1.75 - 3.01 h |
| Terminal Half-life (t1/2) | ~19 h |
| Steady-State | Reached by Day 3 |
| Accumulation Index | 1.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
β-Arrestin Recruitment Assay
This assay is crucial for determining the antagonistic activity of compounds like this compound at the CXCR7 receptor.
Objective: To measure the inhibition of CXCL12-induced β-arrestin recruitment to CXCR7 by this compound.
Materials:
-
HEK293 cells stably co-expressing CXCR7 and a β-arrestin-2 fusion protein (e.g., with a reporter enzyme fragment).
-
CXCL12 (recombinant human).
-
This compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Substrate for the reporter enzyme.
-
Plate reader capable of luminescence detection.
Procedure:
-
Cell Plating: Seed the HEK293 cells in white, clear-bottom 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Compound Addition: Add the diluted this compound or vehicle control to the cells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add CXCL12 at a concentration that elicits a submaximal response (EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the reporter enzyme substrate according to the manufacturer's instructions and measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the CXCL12-induced signal for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE)
This is a widely used mouse model of multiple sclerosis to evaluate the efficacy of potential therapeutic agents.[2][3]
Objective: To assess the effect of this compound on the clinical severity of EAE.
Materials:
-
Female C57BL/6 mice (8-10 weeks old).
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
This compound formulated for oral gavage.
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Begin oral administration of this compound (e.g., 10, 30, 100 mg/kg) or vehicle control twice daily, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund or dead.
-
-
-
Data Analysis:
-
Plot the mean clinical scores over time for each treatment group.
-
Analyze the data for statistical significance using appropriate methods (e.g., two-way ANOVA).
-
Cuprizone-Induced Demyelination
This model is used to study demyelination and remyelination processes in the central nervous system.[3][4]
Objective: To evaluate the effect of this compound on remyelination.
Materials:
-
Male C57BL/6 mice (8 weeks old).
-
Cuprizone (B1210641) (bis-cyclohexanone oxaldihydrazone).
-
Standard rodent chow.
-
This compound formulated for oral administration.
Procedure:
-
Demyelination Phase:
-
Feed the mice a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination.
-
-
Remyelination and Treatment Phase:
-
After the demyelination phase, return the mice to a normal diet.
-
Begin treatment with this compound or vehicle control daily.
-
-
Histological Analysis:
-
At various time points during the remyelination phase, perfuse the mice and collect the brains.
-
Process the brain tissue for histology and stain for myelin (e.g., with Luxol Fast Blue) and oligodendrocytes (e.g., with Olig2 or GST-pi).
-
-
Quantification:
-
Quantify the extent of myelination and the number of mature oligodendrocytes in the corpus callosum.
-
Compare the results between the treatment and control groups.
-
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This in vitro assay assesses the direct effect of compounds on the maturation of OPCs into myelinating oligodendrocytes.[3]
Objective: To determine if this compound promotes the differentiation of OPCs.
Materials:
-
Primary rat OPCs, isolated from neonatal rat cortices.
-
OPC proliferation medium (e.g., DMEM/F12 with PDGF-AA and bFGF).
-
OPC differentiation medium (e.g., DMEM/F12 with T3).
-
This compound.
-
Antibodies for immunocytochemistry (e.g., anti-MBP for mature oligodendrocytes, anti-O4 for immature oligodendrocytes).
Procedure:
-
OPC Isolation and Culture:
-
Differentiation and Treatment:
-
To induce differentiation, switch the cells to differentiation medium.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
-
Immunocytochemistry:
-
After 3-5 days of differentiation, fix the cells and perform immunocytochemistry for markers of oligodendrocyte maturation (e.g., MBP and O4).
-
-
Analysis:
-
Quantify the number of MBP-positive cells as a percentage of the total number of cells.
-
Compare the differentiation rates between the treated and control groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CXCR7 signaling pathway and a typical experimental workflow for the preclinical evaluation of a CXCR7 antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. neurology.org [neurology.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The CXCR7 Antagonist ACT-1004-1239: A Technical Guide to its Effect on CXCL12 Scavenging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of ACT-1004-1239, a potent and selective antagonist of the atypical chemokine receptor CXCR7. The primary focus is on the compound's effect on the scavenging of CXCL12, a key chemokine involved in a multitude of physiological and pathological processes. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to CXCR7 and CXCL12 Scavenging
The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), plays a crucial role in regulating cell migration, proliferation, and survival through its interaction with the G protein-coupled receptor CXCR4. A second receptor, CXCR7 (also known as ACKR3), binds to CXCL12 with high affinity but does not couple to G-proteins to induce classical chemokine signaling. Instead, CXCR7 functions as a scavenger receptor, internalizing and degrading CXCL12, thereby modulating its extracellular concentration and influencing CXCR4-mediated signaling. This scavenging activity is critical in shaping CXCL12 gradients, which are essential for directed cell migration in processes such as development, immune responses, and cancer metastasis.
This compound is a small molecule antagonist of CXCR7. By binding to CXCR7, this compound inhibits the receptor's ability to internalize and degrade CXCL12. This leads to an increase in the bioavailability of CXCL12 in the extracellular environment, which can have significant therapeutic implications in various disease contexts.
Mechanism of Action of this compound
This compound is a potent, selective, and orally active antagonist of the CXCR7 receptor. Its primary mechanism of action is the inhibition of CXCL12 scavenging by CXCR7. This is achieved through direct binding to the CXCR7 receptor, which blocks the subsequent recruitment of β-arrestin, a key step in the internalization process of the receptor-ligand complex. By preventing the uptake and subsequent lysosomal degradation of CXCL12, this compound effectively increases the concentration of this chemokine in the plasma and tissues.
Signaling Pathway of CXCR7-Mediated CXCL12 Scavenging and its Inhibition by this compound
The following diagram illustrates the signaling pathway of CXCR7-mediated CXCL12 scavenging and the point of intervention for this compound.
Quantitative Data
The following tables summarize the quantitative data regarding the potency of this compound and its in vivo effect on plasma CXCL12 concentrations.
In Vitro Potency of this compound
The potency of this compound was determined by its ability to inhibit CXCL12-induced β-arrestin recruitment to the CXCR7 receptor.
| Species | IC50 (nM) |
| Human | 3.2 |
| Mouse | 2.3 |
| Rat | 3.1 |
| Dog | 2.3 |
| Guinea Pig | 0.6 |
| Macaque | 1.5 |
| Table 1: In vitro potency of this compound against CXCR7 from various species as measured by a β-arrestin recruitment assay.[1] |
In Vivo Effect of this compound on Plasma CXCL12 in Mice
Oral administration of this compound resulted in a dose-dependent increase in plasma CXCL12 concentrations in mice.
| Dose (mg/kg, p.o.) | Fold Increase in Plasma CXCL12 (relative to vehicle) |
| 10 | Significant increase |
| 30 | Dose-dependent increase |
| 100 | Up to 6.0-fold |
| Table 2: Dose-dependent effect of this compound on plasma CXCL12 concentrations in mice.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
β-Arrestin Recruitment Assay
This assay is used to determine the potency of compounds that modulate the interaction between a GPCR and β-arrestin. The DiscoverX PathHunter β-arrestin assay is a common commercially available platform for this purpose.
Principle: The assay utilizes enzyme fragment complementation (EFC). The GPCR (CXCR7) is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. The activity of this enzyme is then measured using a chemiluminescent substrate.
Experimental Workflow:
References
ACT-1004-1239: A Dual-Action CXCR7 Antagonist for Inflammatory Demyelinating Diseases
An In-depth Technical Guide on the Biological Function, Mechanism of Action, and Therapeutic Potential of ACT-1004-1239
Executive Summary
This compound is a potent, selective, and orally available first-in-class antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1] Emerging research has highlighted its significant therapeutic potential, particularly in the context of inflammatory demyelinating diseases such as multiple sclerosis.[1][2] This is attributed to its novel dual mechanism of action: immunomodulation by mitigating neuroinflammation and direct promotion of remyelination.[1] Preclinical and early clinical studies have demonstrated promising results, positioning this compound as a compelling candidate for further development. This document provides a comprehensive overview of the biological function of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated biological pathways and workflows.
Introduction to CXCR7 and its Ligands
CXCR7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including neurological diseases, autoimmune disorders, and cancer.[3][4] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-proteins. Instead, it functions as a "scavenger" receptor for the chemokines CXCL11 and CXCL12.[3][4][5] By binding and internalizing these chemokines, CXCR7 regulates their extracellular concentrations, thereby creating chemokine gradients that are essential for directing cell migration.[5]
Mechanism of Action of this compound
This compound acts as a potent and insurmountable antagonist of CXCR7.[1] Its primary mechanism involves blocking the recruitment of ß-arrestin induced by the binding of CXCL11 and CXCL12 to CXCR7.[6][4] This antagonism disrupts the normal "scavenging" function of the receptor, leading to a dose-dependent increase in the plasma concentrations of CXCL12.[6][5] This elevation of systemic CXCL12 is a key biomarker of target engagement for this compound.[5]
The therapeutic effects of this compound are twofold:
-
Immunomodulation: By modulating chemokine gradients, this compound reduces the infiltration of immune cells, such as neutrophils, monocytes, dendritic cells, B cells, and T cells, into the central nervous system (CNS).[1][7] This reduction in neuroinflammation is a critical factor in ameliorating the pathology of diseases like multiple sclerosis.
-
Promyelination: this compound has been shown to directly promote the differentiation and maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1][7] This action enhances myelin repair, addressing the demyelination characteristic of diseases like multiple sclerosis.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) |
| Human | 3.2[7] |
| Dog | 2.3[7] |
| Rat | 3.1[7] |
| Mouse | 2.3[7] |
| Guinea Pig | 0.6[7] |
| Macaque | 1.5[7] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (1 mg/kg, i.v.) | Value (10 mg/kg, p.o.) |
| Vss (L/kg) | 3.6[7] | - |
| Cl (mL/min/kg) | 70[7] | - |
| T1/2 (h) | 1.3[7] | - |
| Cmax (ng/h/mL) | - | 600[7] |
| Tmax (h) | - | 0.5[7] |
| F (%) | - | 35[7] |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Ascending Doses ≥ 10 mg)
| Parameter | Value |
| Tmax (h) | 1.3 - 3.0[5] |
| Terminal Elimination T1/2 (h) | 17.8 - 23.6[5] |
| Absolute Bioavailability (%) | 53.0[5] |
Table 4: Preclinical Efficacy in Mouse Models
| Model | Dosing Regimen | Key Outcomes |
| MOG-induced EAE | 10-100 mg/kg, p.o., twice daily | Dose-dependent reduction in clinical scores, increased survival, delayed disease onset, reduced immune cell infiltration into the CNS.[1] |
| Cuprizone-induced Demyelination | 100 mg/kg, p.o., twice daily | Increased number of mature myelinating oligodendrocytes, enhanced myelination.[1][7] |
Experimental Protocols
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
-
Objective: To assess the direct effect of this compound on the maturation of OPCs.
-
Methodology: Rat OPCs are cultured in vitro. The cells are treated with varying concentrations of this compound (e.g., 1-10 µM) for an extended period (e.g., 30 days).[7] The differentiation of OPCs into mature, myelinating oligodendrocytes is then quantified, likely through immunocytochemistry for markers of mature oligodendrocytes (e.g., myelin basic protein) and OPCs (e.g., NG2 or PDGFRα).
Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Objective: To evaluate the immunomodulatory and neuroprotective effects of this compound in a model of multiple sclerosis.
-
Methodology: EAE is induced in mice by immunization with MOG peptide emulsified in complete Freund's adjuvant.[1] Treatment with this compound (e.g., 10-100 mg/kg, orally, twice daily) is initiated.[1] Clinical scores are monitored daily to assess disease severity. At the end of the study, CNS tissue is collected for histological analysis to quantify immune cell infiltration and demyelination. Plasma samples may also be collected to measure neurofilament light chain concentrations as a biomarker of neuro-axonal damage and CXCL12 levels for target engagement.[1]
Cuprizone-Induced Demyelination Mouse Model
-
Objective: To specifically assess the promyelinating effects of this compound.
-
Methodology: Mice are fed a diet containing cuprizone (B1210641) to induce demyelination in the CNS.[1] Following the demyelination phase, mice are treated with this compound (e.g., 100 mg/kg, orally, twice daily).[1][7] Brain sections are then analyzed using techniques like immunohistochemistry or electron microscopy to quantify the number of mature oligodendrocytes and the extent of remyelination.[1]
First-in-Human (FIH) Clinical Trial
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human subjects.
-
Methodology: A randomized, double-blind, placebo-controlled, single-ascending dose study is conducted.[5] Healthy male subjects receive single oral doses of this compound (e.g., 1-200 mg) or placebo.[5] Blood samples are collected over a specified period (e.g., 144 hours) for pharmacokinetic analysis and to measure plasma concentrations of CXCL11 and CXCL12 as biomarkers of target engagement.[5] Safety and tolerability are monitored throughout the study. The study may also include assessments of food effect and absolute bioavailability using a ¹⁴C-radiolabeled microtracer.[5]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound on the CXCR7 signaling pathway.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising, first-in-class CXCR7 antagonist with a unique dual mechanism of action that addresses both the inflammatory and demyelinating aspects of diseases like multiple sclerosis. Its ability to modulate the immune response and promote myelin repair offers a novel therapeutic strategy.[1] The robust preclinical data, coupled with favorable pharmacokinetic and safety profiles in early human studies, strongly support its continued clinical development.[5][8] Further investigation in patient populations is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACT 1004 1239 - AdisInsight [adisinsight.springer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
ACT-1004-1239: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1004-1239 is a first-in-class, potent, and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] Emerging as a promising therapeutic candidate, this compound exhibits a dual mechanism of action by exerting both immunomodulatory and pro-myelinating effects, making it a molecule of significant interest in the field of neuroinflammatory and demyelinating diseases such as multiple sclerosis (MS).[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data in relevant neuroinflammation models, and detailed experimental protocols.
Introduction to this compound
This compound is an orally available small molecule that acts as an insurmountable antagonist of CXCR7.[1] Unlike typical chemokine receptors that signal through G-proteins, CXCR7 preferentially signals through β-arrestin pathways and acts as a scavenger receptor for the chemokines CXCL11 and CXCL12.[4] By antagonizing CXCR7, this compound modulates the levels and gradients of these chemokines, thereby influencing immune cell trafficking and promoting central nervous system (CNS) repair.[5] Preclinical studies have demonstrated its efficacy in reducing disease severity in animal models of MS and promoting myelin repair.[1][2][3]
Mechanism of Action: The CXCR7 Signaling Pathway
This compound's primary target is the CXCR7 receptor. In the context of neuroinflammation, its mechanism of action is twofold:
-
Immunomodulation: By blocking CXCR7, this compound prevents the scavenging of CXCL12, leading to an increase in its plasma concentration.[1][3] This alteration in the CXCL12 gradient is thought to reduce the infiltration of pathogenic immune cells into the CNS.[1]
-
Pro-myelination: this compound has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, a crucial step for myelin repair.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 3. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells [en.bio-protocol.org]
The Selective CXCR7 Antagonist ACT-1004-1239: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1004-1239 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] CXCR7 is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune cell trafficking, cancer progression, and neurological diseases.[3][4] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein pathways but rather functions as a scavenger receptor for the chemokines CXCL11 and CXCL12, modulating their local concentrations.[3][5] It also signals through the β-arrestin pathway.[5] this compound exerts its effect by being an insurmountable antagonist that blocks the recruitment of β-arrestin induced by CXCL11 and CXCL12.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and detailed experimental methodologies for its characterization.
Mechanism of Action
This compound is a potent and selective insurmountable antagonist of CXCR7.[1][2] Its primary mechanism involves the inhibition of CXCL11- and CXCL12-induced β-arrestin recruitment to the CXCR7 receptor.[2] In the absence of a functional G-protein signaling cascade for CXCR7, the β-arrestin pathway is a key mediator of its cellular effects. By blocking this interaction, this compound effectively neutralizes the downstream signaling and scavenger function of the receptor. This leads to an increase in the plasma concentrations of CXCL12, which serves as a reliable biomarker for target engagement of this compound in vivo.[2][6]
CXCR7 Signaling Pathway
The binding of chemokines CXCL11 or CXCL12 to CXCR7 induces a conformational change in the receptor, leading to the recruitment of β-arrestin. This complex can then initiate downstream signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, and also leads to the internalization and degradation of the chemokines, thus regulating their extracellular availability. This compound binds to CXCR7 and prevents the recruitment of β-arrestin, thereby inhibiting these downstream events.
Quantitative Data
In Vitro Activity
This compound demonstrates potent antagonism of the CXCR7 receptor across multiple species. The half-maximal inhibitory concentration (IC50) values were determined in a β-arrestin recruitment assay.
| Species | CXCR7 IC50 (nM) |
| Human | 3.2[7] |
| Dog | 2.3[7] |
| Rat | 3.1[7] |
| Mouse | 2.3[7] |
| Guinea Pig | 0.6[7] |
| Macaque | 1.5[7] |
Pharmacokinetic Profile
Pharmacokinetic properties of this compound have been characterized in preclinical species and humans, demonstrating its suitability for oral administration.
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | F (%) | Vss (L/kg) | Cl (mL/min/kg) |
| Rat | 10 mg/kg | p.o. | 0.5[7] | 600 | 1.3[7] | 35[7] | - | - |
| Rat | 1 mg/kg | i.v. | - | - | 1.3[7] | - | 3.6[7] | 70[7] |
| Human | ≥ 10 mg | p.o. | 1.3 - 3.0[6] | Dose-dependent | 17.8 - 23.6[6] | 53.0[6] | - | - |
Experimental Protocols
β-Arrestin Recruitment Assay
This functional assay is crucial for determining the antagonistic activity of compounds on the CXCR7 receptor.
Objective: To measure the ability of this compound to inhibit CXCL11- or CXCL12-induced recruitment of β-arrestin to the CXCR7 receptor.
Methodology:
-
Cell Line: A stable cell line co-expressing human CXCR7 and a β-arrestin fusion protein (e.g., linked to a reporter enzyme fragment, such as in the DiscoverX PathHunter assay) is used.
-
Assay Plate Preparation: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Addition: this compound is serially diluted and added to the cells, followed by a pre-incubation period.
-
Agonist Stimulation: A fixed concentration of CXCL11 or CXCL12 (typically at EC80) is added to the wells to stimulate β-arrestin recruitment.
-
Incubation: The plate is incubated to allow for receptor-β-arrestin interaction.
-
Detection: A chemiluminescent substrate for the reporter enzyme is added, and the light output is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. The IC50 value for this compound is calculated from the dose-response curve.
Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This in vivo model is used to assess the efficacy of this compound in a model of multiple sclerosis.[8]
Objective: To evaluate the effect of this compound on the clinical signs of EAE.
Methodology:
-
Induction of EAE: Female C57BL/6 mice are immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.
-
Treatment: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in water) and administered orally (e.g., 10-100 mg/kg, twice daily) starting from the day of immunization or at the onset of clinical signs.[8]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund.
-
Endpoint Analysis: At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination, and plasma can be collected to measure CXCL12 levels as a biomarker of target engagement.
Hit-to-Lead Optimization Workflow
The discovery of this compound involved a structured hit-to-lead optimization process.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of CXCR7 with a favorable oral pharmacokinetic profile. Its demonstrated efficacy in preclinical models of demyelinating diseases, such as multiple sclerosis, highlights its therapeutic potential.[8][9] The clear target engagement biomarker, plasma CXCL12, further supports its clinical development.[6] This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the therapeutic modulation of the CXCR7 pathway.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound-MedSci.cn [medsci.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Preclinical Profile of ACT-1004-1239, a First-in-Class CXCR7 Antagonist
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACT-1004-1239 is a potent, selective, and orally bioavailable first-in-class antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] Preclinical data have demonstrated its potential as a therapeutic agent for inflammatory demyelinating diseases like multiple sclerosis (MS) through a dual mechanism of action: immunomodulation and promotion of remyelination.[1][2][3] This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and efficacy in established disease models. Detailed experimental protocols and visualizations of key pathways and workflows are included to provide a thorough technical guide for researchers.
Mechanism of Action: CXCR7 Antagonism
CXCR7 is an atypical G-protein coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL11 and CXCL12.[2][4] Unlike typical GPCRs, CXCR7 does not signal through G-protein activation. Instead, upon ligand binding, it recruits β-arrestin, leading to receptor internalization and the scavenging (degradation) of its ligands.[1][4][5][6] This scavenging activity is crucial for creating chemokine gradients that control cell migration.
This compound acts as an insurmountable antagonist at the CXCR7 receptor.[1][2][4] By blocking the receptor, it prevents the β-arrestin-mediated internalization and scavenging of CXCL12. This leads to a measurable, dose-dependent increase in the plasma concentration of CXCL12, which serves as a key biomarker for the target engagement of this compound.[1][2][6]
Signaling Pathway Diagram
The following diagram illustrates the CXCR7 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The preclinical pharmacological and pharmacokinetic properties of this compound are summarized below.
Table 1: In Vitro Receptor Affinity and Potency
| Species | Assay | IC50 (nM) | Reference |
| Human | CXCR7 Antagonism | 3.2 | [5] |
| Mouse | CXCR7 Antagonism | 2.3 | [5] |
| Rat | CXCR7 Antagonism | 3.1 | [5] |
| Dog | CXCR7 Antagonism | 2.3 | [5] |
| Macaque | CXCR7 Antagonism | 1.5 | [5] |
| Guinea Pig | CXCR7 Antagonism | 0.6 | [5] |
Table 2: Preclinical Pharmacokinetic Parameters (Rat)
| Route | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Vss (L/kg) | Cl (mL/min/kg) | F (%) | Reference |
| IV | 1 mg/kg | - | - | 1.3 | 3.6 | 70 | - | [5] |
| PO | 10 mg/kg | 600 | 0.5 | - | - | - | 35 | [5] |
Preclinical Efficacy Models
This compound has demonstrated efficacy in key animal models of multiple sclerosis, addressing both neuroinflammation and demyelination.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used inflammatory demyelinating model that mimics aspects of multiple sclerosis. This compound was evaluated in both myelin oligodendrocyte glycoprotein (B1211001) (MOG)-induced and proteolipid protein (PLP)-induced EAE models.[1][7]
-
Reduced Disease Severity: Oral treatment with this compound (10-100 mg/kg, twice daily) resulted in a significant, dose-dependent reduction in clinical disease scores.[1][8]
-
Delayed Onset and Increased Survival: The highest dose (100 mg/kg) delayed the onset of disease and increased the survival rate of the animals.[1][8]
-
Reduced Neuroinflammation: The treatment significantly reduced the infiltration of immune cells (including T cells, B cells, NK cells, monocytes, and neutrophils) into the central nervous system (CNS).[1][5]
-
Biomarker Correlation: Efficacy correlated directly with an increase in plasma CXCL12 concentration, confirming target engagement.[1][9]
-
Induction: Female C57BL/6 mice are immunized subcutaneously with an emulsion of MOG peptide in Complete Freund's Adjuvant (CFA). On the same day and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
Treatment: Prophylactic treatment with this compound (10, 30, or 100 mg/kg) or vehicle is administered orally, twice daily, starting from the day of immunization.
-
Monitoring: Mice are weighed and scored daily for clinical signs of disease in a blinded manner. The clinical scoring is typically as follows: 0=no signs, 1=limp tail, 2=hind limb weakness, 3=complete hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund.
-
Endpoint Analysis: At the peak of the disease, CNS tissues are harvested for flow cytometry to analyze immune cell infiltration. Plasma is collected to measure neurofilament light chain (a marker of neuroaxonal damage) and CXCL12 concentrations.
Cuprizone-Induced Demyelination Model
The cuprizone (B1210641) model is used to study de- and remyelination independent of peripheral immune cell infiltration.
-
Enhanced Myelination: Treatment with this compound significantly increased the number of mature, myelinating oligodendrocytes.[1][3]
-
Accelerated Remyelination: The compound was shown to accelerate the remyelination process in vivo.[7]
-
Demyelination: Mice are fed a diet containing 0.2% cuprizone for 5 weeks to induce demyelination.
-
Treatment: After the 5-week cuprizone diet, mice are returned to a normal diet and treatment with this compound or vehicle is initiated (therapeutically).
-
Analysis: Brain tissues are collected at different time points after treatment initiation. Immunohistochemistry is performed on brain sections to quantify the number of mature oligodendrocytes and assess the extent of myelination.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation
To directly assess the pro-myelinating effects of this compound, an in vitro assay using rat OPCs was performed.[1]
-
Promoted Maturation: this compound (at concentrations of 1-10 µM) directly promoted the maturation of OPCs into myelinating oligodendrocytes.[1][5] This effect is linked to an increase in CXCL12 levels, which supports OPC differentiation.[5]
-
Cell Culture: Primary rat OPCs are isolated and cultured in proliferation medium.
-
Differentiation Induction: To induce differentiation, the proliferation medium is replaced with a differentiation medium.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control.
-
Analysis: After a set period (e.g., several days), cells are fixed and stained for markers of mature oligodendrocytes (e.g., Myelin Basic Protein, MBP). The number of mature, myelinating oligodendrocytes is then quantified by immunofluorescence microscopy.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic for inflammatory demyelinating diseases. Its dual mechanism of action—reducing neuroinflammation and directly promoting myelin repair—is a compelling feature. The compound is a potent and selective antagonist of CXCR7 with favorable oral pharmacokinetic properties in preclinical species. Efficacy has been demonstrated in both inflammatory (EAE) and toxic (cuprizone) models of demyelination. The dose-dependent increase in plasma CXCL12 provides a robust translational biomarker for assessing target engagement in future clinical studies.[1][6]
References
- 1. CXCL12/CXCR7/β-arrestin1 biased signal promotes epithelial-to-mesenchymal transition of colorectal cancer by repressing miRNAs through YAP1 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CXCR7 controls competition for recruitment of β-arrestin 2 in cells expressing both CXCR4 and CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 7. neurology.org [neurology.org]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
In Vitro Characterization of ACT-1004-1239: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1004-1239 is a potent, selective, and orally available antagonist of the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3.[1][2][3][4] This atypical chemokine receptor is involved in various physiological and pathological processes, including immune responses, cell migration, and cancer progression, by binding and scavenging the chemokines CXCL11 and CXCL12.[1][4][5] This document provides a comprehensive in vitro characterization of this compound, summarizing its biochemical and cellular activities. Detailed experimental protocols for key assays are provided, along with data presented in a clear, tabular format for ease of comparison. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of its mechanism of action and the methodologies used for its characterization.
Biochemical Activity
CXCR7 Antagonism
This compound demonstrates potent antagonism of CXCR7. Its inhibitory activity has been quantified across various species, highlighting its potential for preclinical and clinical development.
Table 1: Inhibitory Potency (IC50) of this compound against CXCR7 in Various Species [2]
| Species | IC50 (nM) |
| Human | 3.2 |
| Mouse | 2.3 |
| Rat | 3.1 |
| Dog | 2.3 |
| Guinea Pig | 0.6 |
| Macaque | 1.5 |
Mechanism of Action
This compound acts as an insurmountable antagonist, meaning it reduces the maximal effect of agonists.[1][4][5] It effectively blocks the recruitment of β-arrestin induced by the chemokines CXCL11 and CXCL12.[1][4][5]
Cellular Activity
Inhibition of Chemokine-Induced β-Arrestin Recruitment
A key mechanism of action for this compound is the inhibition of CXCL11- and CXCL12-induced β-arrestin recruitment to CXCR7. This cellular event is a critical step in the receptor's signaling and scavenging functions.
Promotion of Oligodendrocyte Precursor Cell (OPC) Differentiation
In vitro studies have shown that this compound promotes the differentiation of oligodendrocyte precursor cells (OPCs).[2][3] This effect is mediated by the elevation of CXCL12 levels resulting from the blockade of CXCR7 scavenging activity.[2] This pro-myelinating effect suggests a therapeutic potential for demyelinating diseases.[3]
Metabolic Profile
Cytochrome P450 (CYP) Involvement
In vitro metabolism studies using human liver microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the metabolism of this compound.[6][7] The primary metabolic pathway is an oxidative N-dealkylation.[6]
Experimental Protocols
β-Arrestin Recruitment Assay
This assay quantifies the ability of this compound to inhibit agonist-induced recruitment of β-arrestin to the CXCR7 receptor.
Principle: The assay typically utilizes a technology such as PathHunter® (DiscoverX) based on enzyme fragment complementation. Cells are engineered to co-express the CXCR7 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist stimulation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and forming an active enzyme that generates a chemiluminescent signal.
Protocol:
-
Cell Plating: Seed CHO-K1 cells stably co-expressing the human CXCR7-ProLink™ fusion protein and the β-arrestin2-Enzyme Acceptor fusion protein in 384-well white, solid-bottom microplates at a density of 5,000 cells per well in 20 µL of F-12 Ham's medium supplemented with 10% fetal bovine serum.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Antagonist Treatment: Add 5 µL of the diluted this compound or vehicle control to the appropriate wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add 5 µL of the agonist (e.g., CXCL12 at its EC80 concentration) to all wells except for the vehicle control wells.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add 15 µL of PathHunter® detection reagent to each well and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay[3]
This assay assesses the effect of this compound on the maturation of OPCs into myelinating oligodendrocytes.
Protocol:
-
OPC Isolation: Isolate primary rat OPCs from neonatal rat cortices.
-
Cell Plating: Plate the OPCs on poly-D-lysine-coated 96-well plates in a serum-free growth medium containing PDGF and FGF to maintain their progenitor state.
-
Compound Treatment: After 24 hours, replace the growth medium with a differentiation medium lacking PDGF and FGF, and containing various concentrations of this compound (e.g., 1-10 µM) or vehicle control.[2]
-
Incubation: Culture the cells for 5-7 days to allow for differentiation.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP), and for OPCs, such as Olig2. Use DAPI to counterstain the nuclei.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of MBP-positive cells and normalize to the total number of DAPI-stained nuclei to determine the percentage of differentiated oligodendrocytes.
Visualizations
Signaling Pathway of CXCR7 Antagonism by this compound
Caption: Mechanism of this compound action on the CXCR7 signaling pathway.
Experimental Workflow for β-Arrestin Recruitment Assay
Caption: Workflow for the β-Arrestin recruitment assay.
Logical Relationship in OPC Differentiation
Caption: Logical flow of how this compound promotes OPC differentiation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Dual-Acting CXCR7 Antagonist ACT-1004-1239: A Technical Overview of its Role in Oligodendrocyte Precursor Cell Biology and Remyelination
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1004-1239 is a potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3. Emerging preclinical evidence highlights a dual mechanism of action for this compound, positioning it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis. This compound not only exhibits immunomodulatory effects by reducing immune cell infiltration into the central nervous system (CNS) but also directly promotes remyelination by fostering the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its impact on OPC biology, the underlying signaling pathways, and the experimental methodologies used to elucidate its function.
Introduction to this compound and Oligodendrocyte Precursor Cell Biology
Oligodendrocyte precursor cells (OPCs) are resident glial progenitor cells in the CNS responsible for generating new oligodendrocytes throughout life. In the context of demyelinating diseases, the differentiation of OPCs into mature oligodendrocytes is a critical step for remyelination and functional recovery. The chemokine CXCL12 and its receptors, CXCR4 and CXCR7, play a pivotal role in regulating OPC migration, proliferation, and differentiation.
This compound is a small molecule antagonist of CXCR7, a receptor that primarily functions to scavenge and internalize its ligand, CXCL12. By inhibiting CXCR7, this compound increases the bioavailability of CXCL12 in the extracellular space. This elevated CXCL12 level is then able to more effectively signal through its other receptor, CXCR4, which is expressed on OPCs and is known to promote their maturation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value (nM) | Reference |
| IC50 for CXCR7 | Human | 3.2 | [1] |
| IC50 for CXCR7 | Dog | 2.3 | [1] |
| IC50 for CXCR7 | Rat | 3.1 | [1] |
| IC50 for CXCR7 | Mouse | 2.3 | [1] |
| IC50 for CXCR7 | Guinea Pig | 0.6 | [1] |
| IC50 for CXCR7 | Macaque | 1.5 | [1] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Dose | Cmax (ng/mL) | Tmax (h) |
| 1 mg/kg (b.i.d.) | 26 ± 17 | 0.5 |
| 100 mg/kg (b.i.d.) | 3675 ± 615 | 0.5 |
Table 3: Human Pharmacokinetics of this compound (Single Ascending Doses)
| Dose Range | Tmax (h) | Terminal Half-life (h) | Absolute Bioavailability (%) |
| 1 - 200 mg | 1.3 - 3.0 | 17.8 - 23.6 | 53.0 |
Table 4: Human Pharmacokinetics of this compound (Multiple Ascending Doses)
| Dose Range | Tmax (h) | Terminal Half-life (h) | Accumulation Index |
| 30 - 200 mg (o.d.) | 1.75 - 3.01 | ~19 | 1.2 |
Signaling Pathway of this compound in Oligodendrocyte Precursor Cells
This compound's mechanism of action in promoting OPC differentiation is centered on the modulation of the CXCL12/CXCR4/CXCR7 signaling axis. The following diagram illustrates this pathway.
Experimental Protocols
Detailed methodologies for the key experiments investigating the effects of this compound are provided below.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay is designed to assess the direct effect of compounds on the maturation of OPCs into oligodendrocytes.
1. OPC Isolation and Culture:
-
Primary OPCs are isolated from the cortices of neonatal Sprague-Dawley rat pups (postnatal day 5-7).
-
Cortices are dissected, mechanically dissociated, and enzymatically digested (e.g., with papain).
-
The resulting cell suspension is cultured in a proliferation medium containing growth factors such as PDGF-AA and bFGF to expand the OPC population.
-
OPCs are purified using an immunopanning method with antibodies against OPC-specific surface markers (e.g., A2B5).
2. Differentiation Induction and Treatment:
-
Purified OPCs are plated onto poly-D-lysine coated plates or coverslips.
-
To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking mitogens and supplemented with factors like T3 (triiodothyronine).
-
This compound is added to the differentiation medium at various concentrations (e.g., 1-10 µM). A vehicle control (e.g., DMSO) is run in parallel.
-
Cells are cultured for a period of 3-7 days to allow for differentiation.
3. Assessment of Differentiation:
-
After the differentiation period, cells are fixed with 4% paraformaldehyde.
-
Immunocytochemistry is performed using antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) or O4. OPCs can be identified with markers like NG2 or PDGFRα.
-
The number of MBP-positive or O4-positive cells is quantified relative to the total number of cells (e.g., counterstained with DAPI) to determine the percentage of differentiated oligodendrocytes.
Cuprizone-Induced Demyelination and Remyelination Model
This model is used to study toxic demyelination and the subsequent spontaneous or drug-enhanced remyelination in vivo.
1. Demyelination Induction:
-
Young adult male C57BL/6 mice are typically used.
-
Mice are fed a diet containing 0.2% (w/w) cuprizone (B1210641) for 5-6 weeks to induce oligodendrocyte apoptosis and demyelination, particularly in the corpus callosum.
2. Treatment with this compound:
-
This compound is administered orally, typically twice daily, at doses ranging from 10 to 100 mg/kg.
-
Treatment can be administered either prophylactically (concurrent with the cuprizone diet) or therapeutically (after the demyelination period).
3. Assessment of Demyelination and Remyelination:
-
At the end of the treatment period, mice are euthanized, and brains are collected for histological analysis.
-
Brain sections are stained with Luxol Fast Blue (LFB) to visualize myelin. The extent of demyelination is scored based on the loss of LFB staining in the corpus callosum.
-
Immunohistochemistry is performed to quantify the number of mature oligodendrocytes (e.g., using antibodies against GST-pi) and OPCs (e.g., Olig2).
-
Electron microscopy can be used for a more detailed assessment of myelin sheath thickness and axonal integrity.
Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model of multiple sclerosis that recapitulates the inflammatory and demyelinating aspects of the disease.
1. EAE Induction:
-
Female C57BL/6 mice are immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).
-
On the day of immunization and two days later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of inflammatory cells into the CNS.
2. Treatment and Clinical Scoring:
-
This compound is administered orally, typically twice daily, at doses ranging from 10 to 100 mg/kg. Treatment usually starts at the onset of clinical signs.
-
Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
3. Histological and Immunological Analysis:
-
At the end of the experiment, spinal cords and brains are collected for histological analysis to assess inflammation (e.g., H&E staining) and demyelination (e.g., LFB staining).
-
Flow cytometry can be used to analyze the infiltration of immune cells (e.g., T cells, macrophages) into the CNS.
Conclusion
This compound represents a novel therapeutic strategy for demyelinating diseases by targeting both the inflammatory and degenerative aspects of the pathology. Its ability to promote OPC differentiation through the modulation of the CXCL12/CXCR4/CXCR7 signaling axis is a key feature that distinguishes it from current immunomodulatory therapies. The preclinical data generated from robust in vitro and in vivo models provide a strong rationale for the continued clinical development of this compound as a potential remyelinating agent. Further research will be crucial to fully elucidate its therapeutic potential and to translate these promising preclinical findings into effective treatments for patients.
References
Methodological & Application
Application Notes and Protocols: ACT-1004-1239 in the EAE Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] Targeting CXCR7 is a promising therapeutic strategy for inflammatory demyelinating diseases such as multiple sclerosis (MS).[1][3][4] CXCR7 modulates the concentration of its ligands, CXCL11 and CXCL12, which are involved in directional cell migration.[5][6] this compound has demonstrated a dual mechanism of action in preclinical MS models: immunomodulation by reducing neuroinflammation and promotion of myelin repair.[1][2][7] This document provides detailed protocols for utilizing this compound in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used animal model for MS.[8][9]
Mechanism of Action
This compound's therapeutic effects stem from its antagonism of the CXCR7 receptor. This receptor is involved in scavenging CXCL12, creating a chemokine gradient that influences immune cell trafficking. By blocking CXCR7, this compound increases the plasma concentration of CXCL12, which correlates with a reduction in disease severity in EAE models.[1][2][4] The resulting dual action includes:
-
Immunomodulatory Effects : The compound significantly reduces the infiltration of various immune cells—including T cells, B cells, neutrophils, and monocytes—into the central nervous system (CNS).[1][2][10] This dampens the neuroinflammation that drives demyelination.
-
Promyelinating Effects : this compound promotes the maturation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, thereby enhancing myelin repair.[1][2] This effect has been observed in both EAE and cuprizone-induced demyelination models.[1][2][7]
Caption: Mechanism of this compound action.
Experimental Protocols
MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice
This protocol describes the induction of a chronic EAE model, which is highly relevant for studying MS therapies.[8]
Materials:
-
Female C57BL/6 mice, 9-13 weeks old[8]
-
MOG₃₅₋₅₅ peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of MOG₃₅₋₅₅/CFA. For example, create a 2 mg/mL solution of MOG₃₅₋₅₅ in sterile PBS and emulsify it with an equal volume of CFA (containing 4 mg/mL M. tuberculosis). Ensure a stable emulsion is formed.
-
Immunization (Day 0):
-
Anesthetize mice using isoflurane.
-
Inject 100-200 µg of MOG₃₅₋₅₅ in a total volume of 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.[9]
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX i.p. in 100 µL of PBS.[9]
-
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE and body weight starting from day 7 post-immunization.
-
Disease onset typically occurs between 9 and 14 days after immunization.[8]
-
Administration of this compound
This compound is orally available and has been tested in both prophylactic and therapeutic paradigms.[7]
Vehicle Preparation:
-
Prepare a vehicle solution appropriate for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).
-
Suspend this compound in the vehicle to the desired concentrations (e.g., for doses of 10, 30, and 100 mg/kg).[1][2]
Dosing Regimen:
-
Regimen: Administer this compound or vehicle orally (p.o.) twice daily.[1][2]
-
Prophylactic Treatment: Start dosing from the day of immunization (Day 0).
-
Therapeutic Treatment: Start dosing at the onset of clinical signs of EAE.[7]
Clinical Scoring and Endpoints
EAE Clinical Scoring: Score the mice daily using a standard 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
Primary Endpoints:
-
Daily clinical score
-
Incidence of disease (%)
-
Day of onset
-
Change in body weight
Secondary Endpoints (Terminal Analysis):
-
Flow Cytometry: Harvest brains and spinal cords to analyze CNS-infiltrating immune cells (T cells, B cells, macrophages, etc.).[2]
-
Histology: Perfuse mice and collect CNS tissue for histological analysis of demyelination (e.g., Luxol Fast Blue staining) and inflammation (e.g., H&E staining).
-
Biomarker Analysis: Collect plasma to measure CXCL12 and neurofilament light chain concentrations as biomarkers for target engagement and neurodegeneration, respectively.[1][2]
References
- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. redoxis.se [redoxis.se]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Dosing Regimen for ACT-1004-1239 in the Cuprizone-Induced Demyelination Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1004-1239 is a first-in-class, potent, and selective antagonist of the CXCR7 receptor.[1][2][3][4] This novel compound is under investigation for its potential therapeutic effects in inflammatory demyelinating diseases such as multiple sclerosis.[1][2][4][5] Its mechanism of action involves the modulation of the chemokine CXCL12, leading to both immunomodulatory and pro-myelinating effects.[1][2][6] The cuprizone (B1210641) model is a widely used toxicant-induced animal model to study the processes of demyelination and remyelination in the central nervous system (CNS), independent of the autoimmune component seen in other models.[7][8][9][10] These application notes provide a detailed protocol for the administration of this compound in the context of the cuprizone-induced demyelination model in mice.
Mechanism of Action: this compound
This compound functions by blocking the CXCR7 receptor, which is involved in the scavenging of the chemokine CXCL12.[1][6] By antagonizing CXCR7, this compound leads to an increase in the bioavailability of CXCL12 in the CNS.[1][2][6] This elevated CXCL12 can then enhance the CXCR4/CXCL12-mediated maturation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, thereby promoting myelin repair.[1] Additionally, this compound has been shown to reduce the infiltration of immune cells into the CNS in neuroinflammatory models, highlighting its dual mechanism of action.[1][2]
Caption: Signaling pathway of this compound in promoting myelination.
Experimental Protocols
Cuprizone-Induced Demyelination Model
This protocol describes the induction of demyelination using cuprizone, followed by therapeutic intervention with this compound to assess its effects on remyelination.
Materials:
-
8-9 week old male C57BL/6 mice[1]
-
Powdered rodent chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
This compound
-
Vehicle for this compound: 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in water[1]
-
Gavage needles
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Demyelination Phase:
-
Treatment Phase (Remyelination):
-
After 5 weeks of cuprizone administration, return all mice to a normal diet.[5]
-
Initiate treatment with this compound or vehicle control.
-
Administer this compound orally via gavage.
-
Dosing Regimen for this compound
The following dosing information is based on effective regimens reported in preclinical studies.[1][2][3]
| Parameter | Recommendation |
| Drug | This compound |
| Formulation | Suspension in 0.5% methylcellulose and 0.5% Tween 80 in water[1] |
| Dosage | 100 mg/kg |
| Route of Administration | Oral gavage (p.o.) |
| Frequency | Twice daily (b.i.d.)[1][2][3] |
| Volume | 5 mL/kg[1] |
| Duration | Dependent on the study design, e.g., for the duration of the remyelination period. |
Note: Due to the high clearance and low bioavailability of this compound in rodents, a twice-daily dosing regimen is necessary to maintain adequate exposure.[11]
Experimental Workflow
Caption: Experimental workflow for the cuprizone model and this compound treatment.
Data Presentation
The efficacy of this compound in the cuprizone model can be quantified through various histological and molecular analyses. The following tables summarize key quantitative data that can be generated.
Table 1: Myelination and Oligodendrocyte Quantification
| Group | Myelin Content (% area) | Mature Oligodendrocyte Count (cells/mm²) |
| Control (No Cuprizone) | ||
| Cuprizone + Vehicle | ||
| Cuprizone + this compound (100 mg/kg) |
Myelin content can be assessed by staining with Luxol Fast Blue or antibodies against myelin basic protein (MBP). Mature oligodendrocytes can be identified using markers such as GST-pi.
Table 2: Pharmacodynamic Biomarkers
| Group | Plasma CXCL12 Concentration (pg/mL) |
| Cuprizone + Vehicle | |
| Cuprizone + this compound (100 mg/kg) |
Plasma CXCL12 levels can be measured using ELISA as a biomarker of CXCR7 target engagement.[6]
Conclusion
This application note provides a comprehensive protocol for evaluating the therapeutic potential of the CXCR7 antagonist, this compound, in the cuprizone-induced model of demyelination and remyelination. The provided dosing regimen and experimental workflow are based on peer-reviewed studies and are intended to guide researchers in designing and executing robust preclinical experiments. Adherence to these protocols will facilitate the generation of reproducible and comparable data to further elucidate the pro-myelinating effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. neurology.org [neurology.org]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Use the Cuprizone Model to Study De- and Remyelination [mdpi.com]
- 8. The Cuprizone Mouse Model | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 9. How to Use the Cuprizone Model to Study De- and Remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preparing ACT-1004-1239 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and in vivo use of ACT-1004-1239, a potent and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7).[1][2][3] this compound is an orally available small molecule that has demonstrated efficacy in preclinical models of inflammatory and demyelinating diseases by modulating immune responses and promoting myelin repair.[3][4][5] These guidelines are intended to assist researchers in designing and executing in vivo studies to further investigate the therapeutic potential of this compound.
Introduction to this compound
This compound is a first-in-class, orally active antagonist of CXCR7, also known as ACKR3.[2][3] CXCR7 is a G-protein-coupled receptor that binds to the chemokines CXCL11 and CXCL12, regulating their extracellular concentrations.[2] By antagonizing CXCR7, this compound prevents the scavenging of these chemokines, leading to increased plasma levels of CXCL12, which can be used as a biomarker for target engagement.[2][4] Preclinical studies have highlighted its dual mechanism of action: immunomodulatory effects by reducing immune cell infiltration and pro-myelinating effects by enhancing oligodendrocyte precursor cell (OPC) differentiation.[3][6][7]
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Species |
| Molecular Weight | 522.55 g/mol | N/A |
| Formula | C₂₇H₂₈F₂N₆O₃ | N/A |
| IC₅₀ (CXCR7) | 3.2 nM | Human |
| Bioavailability (F%) | 35% | Rat |
| Cₘₐₓ (10 mg/kg, p.o.) | 600 ng/mL | Rat |
| Tₘₐₓ (10 mg/kg, p.o.) | 0.5 hours | Rat |
| T₁/₂ (1 mg/kg, i.v.) | 1.3 hours | Rat |
| Volume of Distribution (Vss) | 3.6 L/kg | Rat (i.v.) |
| Clearance (Cl) | 70 mL/min/kg | Rat (i.v.) |
Data sourced from MedchemExpress and other publications.[1]
Signaling Pathway and Mechanism of Action
This compound acts by blocking the binding of CXCL11 and CXCL12 to their receptor CXCR7. This inhibition prevents the subsequent internalization and degradation of these chemokines, leading to an increase in their circulating levels. This modulation of chemokine gradients can impact immune cell trafficking and other physiological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. neurology.org [neurology.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ACT-1004-1239 Administration in Rodent Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1004-1239 is a first-in-class, orally available antagonist of the CXCR7 receptor, demonstrating a dual mechanism of action that is promising for the treatment of multiple sclerosis (MS).[1][2] It exhibits both immunomodulatory and pro-remyelinating effects.[1][3] Preclinical studies in rodent models of MS, including Experimental Autoimmune Encephalomyelitis (EAE) and the cuprizone (B1210641) model, have shown that this compound can reduce disease severity, limit central nervous system (CNS) inflammation, and promote myelin repair.[1][4] These application notes provide detailed protocols for the administration of this compound in these models and for the subsequent analysis of its therapeutic effects.
Introduction
Current treatments for multiple sclerosis primarily focus on modulating the immune system to reduce the frequency and severity of relapses.[1] However, there is a significant unmet need for therapies that can promote remyelination and neuroprotection.[1] The chemokine receptor CXCR7 (also known as ACKR3) has emerged as a therapeutic target in demyelinating diseases due to its role in both immune cell trafficking and oligodendrocyte biology.[1][3] this compound, as a potent and selective CXCR7 antagonist, has been shown to reduce immune cell infiltration into the CNS and enhance the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1] This document outlines the administration of this compound in established rodent models of MS and provides protocols for evaluating its efficacy.
Mechanism of Action: CXCR7 Antagonism
This compound's therapeutic effects stem from its antagonism of the CXCR7 receptor. CXCR7 is known to scavenge the chemokine CXCL12, creating a concentration gradient that influences the migration of CXCR4-expressing cells, including immune cells and OPCs. By blocking CXCR7, this compound is hypothesized to disrupt this gradient, leading to two key outcomes:
-
Immunomodulation: The disruption of the CXCL12 gradient is thought to reduce the infiltration of pathogenic immune cells into the central nervous system.
-
Promotion of Remyelination: Increased local concentrations of CXCL12 may enhance the maturation of oligodendrocyte precursor cells into myelin-producing oligodendrocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models of MS.
Table 1: Efficacy of this compound in MOG-Induced EAE Model [1]
| Parameter | Vehicle Control | This compound (10 mg/kg, b.i.d.) | This compound (30 mg/kg, b.i.d.) | This compound (100 mg/kg, b.i.d.) |
| Mean Clinical Score (at peak) | High | Moderately Reduced | Significantly Reduced | Markedly Reduced |
| CNS Immune Cell Infiltrates | High | Moderately Reduced | Significantly Reduced | Markedly Reduced |
| Plasma Neurofilament Light Chain | Elevated | - | - | Significantly Reduced |
| Plasma CXCL12 Concentration | Baseline | Increased | Dose-dependently Increased | Dose-dependently Increased |
| Survival Rate | Reduced | - | - | Increased |
Table 2: Efficacy of this compound in Cuprizone-Induced Demyelination Model [1]
| Parameter | Vehicle Control | This compound (100 mg/kg, b.i.d.) |
| Number of Mature Oligodendrocytes | Reduced | Significantly Increased |
| Myelination | Decreased | Enhanced |
Table 3: In Vitro Efficacy of this compound on Oligodendrocyte Precursor Cell (OPC) Differentiation [1]
| Parameter | Vehicle Control | This compound |
| OPC Maturation into Myelinating Oligodendrocytes | Baseline | Promoted |
Experimental Protocols
Experimental Workflow Overview
Protocol 1: MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE)
This model mimics the inflammatory aspects of MS.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTx)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27G and 30G)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg MOG 35-55 in CFA.
-
On days 0 and 2, administer 200 ng of PTx intraperitoneally.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Treatment Administration:
-
Initiate treatment with this compound (10-100 mg/kg) or vehicle, administered orally twice daily (b.i.d.), either prophylactically (starting on day 0) or therapeutically (starting at the onset of clinical signs).
-
-
Endpoint Analysis (at a predefined time point, e.g., day 21-28):
-
Collect blood for plasma analysis of CXCL12 and neurofilament light chain.
-
Perfuse mice with PBS and then 4% paraformaldehyde (PFA).
-
Harvest spinal cords and brains for histopathological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry.
-
For flow cytometry, perfuse with PBS and isolate mononuclear cells from the CNS.
-
Protocol 2: Cuprizone-Induced Demyelination
This model is used to study demyelination and remyelination independent of the adaptive immune system.
Materials:
-
Male C57BL/6 mice, 8 weeks old
-
Powdered mouse chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
This compound
-
Vehicle control
Procedure:
-
Demyelination Induction:
-
Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5 weeks to induce demyelination.
-
-
Treatment Administration:
-
During the remyelination phase (after the 5-week cuprizone diet), return mice to a normal diet and begin treatment with this compound (e.g., 100 mg/kg) or vehicle, administered orally twice daily for a specified period (e.g., 2-3 weeks).
-
-
Endpoint Analysis:
-
Perfuse mice with PBS and 4% PFA.
-
Harvest brains and process for histology.
-
Stain brain sections (particularly the corpus callosum) with Luxol Fast Blue to assess the extent of myelination.
-
Perform immunohistochemistry for markers of mature oligodendrocytes (e.g., MBP, CC1) and OPCs (e.g., Olig2, NG2) to quantify cell populations.
-
Protocol 3: In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay assesses the direct effect of this compound on OPC maturation.
Materials:
-
Primary rat or mouse OPCs
-
OPC proliferation medium (containing PDGF-AA and FGF-2)
-
OPC differentiation medium (lacking mitogens)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Poly-L-ornithine coated plates/coverslips
-
Antibodies for immunocytochemistry (e.g., O4 for immature oligodendrocytes, MBP for mature oligodendrocytes)
Procedure:
-
Cell Culture:
-
Culture primary OPCs in proliferation medium until they reach the desired confluence.
-
-
Differentiation Induction:
-
Switch the medium to differentiation medium to induce maturation.
-
Treat the cells with various concentrations of this compound or vehicle.
-
-
Analysis:
-
After a set period of differentiation (e.g., 3-5 days), fix the cells with 4% PFA.
-
Perform immunocytochemistry using antibodies against oligodendrocyte markers.
-
Quantify the percentage of mature, MBP-positive oligodendrocytes relative to the total number of cells.
-
Conclusion
This compound represents a novel therapeutic strategy for MS with a dual mechanism of action targeting both neuroinflammation and remyelination. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other CXCR7 modulators in rodent models of MS. The consistent and dose-dependent effects observed in these models support further clinical investigation of this compound as a potential treatment for multiple sclerosis.[1][2]
References
Measuring In Vivo Target Engagement of ACT-1004-1239: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1004-1239 is a potent and selective antagonist of the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] CXCR7 is a G-protein coupled receptor (GPCR) that does not signal through traditional G-protein pathways but rather functions as a scavenger receptor for the chemokines CXCL11 and CXCL12.[3][4] By binding and internalizing these chemokines, CXCR7 plays a crucial role in regulating their extracellular concentrations, thereby influencing cell migration, survival, and proliferation. This compound exerts its therapeutic effects by inhibiting this scavenging function, leading to an increase in the plasma concentrations of CXCL12. This elevation of plasma CXCL12 serves as a key pharmacodynamic biomarker to measure the in vivo target engagement of this compound.[1][4]
These application notes provide detailed protocols for assessing the in vivo target engagement of this compound in both preclinical animal models and human clinical trials by measuring changes in plasma CXCL12 levels.
Signaling Pathway of CXCR7 and Mechanism of Action of this compound
CXCR7 primarily signals through β-arrestin pathways upon ligand binding.[3][5] Unlike typical chemokine receptors, it does not induce a robust G-protein-mediated calcium flux. The primary function of CXCR7 is to sequester its ligands, CXCL11 and CXCL12, effectively reducing their local concentrations. This compound is a non-competitive antagonist of CXCR7. By binding to the receptor, it prevents the binding and subsequent internalization of CXCL12, leading to a measurable increase in its plasma concentration. This direct pharmacodynamic effect provides a quantitative measure of target engagement.
Data Presentation: In Vivo Target Engagement of this compound
The following tables summarize the dose-dependent increase in plasma CXCL12 concentrations following oral administration of this compound in mice and humans. This data demonstrates clear target engagement across a range of doses.
Table 1: Preclinical Target Engagement in Mice [6][7]
| Dose of this compound (mg/kg, b.i.d.) | Peak Plasma this compound (ng/mL, Mean ± SD) | Fold Change in Plasma CXCL12 (vs. Vehicle, 24h post-last dose) |
| 1 | 26 ± 17 | ~1.5 |
| 10 | 425 ± 150 | ~3.0 |
| 30 | 1250 ± 400 | ~4.5 |
| 100 | 3675 ± 615 | ~6.0 |
Table 2: Clinical Target Engagement in Healthy Human Subjects (Single Ascending Dose) [4][8]
| Dose of this compound (mg) | Cmax (ng/mL, Mean) | Tmax (hours, Range) | Fold Change in Plasma CXCL12 (vs. Baseline) |
| 1 | 5.8 | 1.0-2.0 | ~1.2 |
| 10 | 55 | 1.3-3.0 | ~1.8 |
| 30 | 150 | 1.5-3.0 | >2.0 |
| 100 | 450 | 1.5-3.0 | >2.0 |
| 200 | 800 | 1.5-4.0 | >2.0 |
Experimental Protocols
Preclinical In Vivo Target Engagement Study in Mice
This protocol outlines the methodology for a preclinical study to assess the target engagement of this compound in mice.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male DBA/1 mice (or other appropriate strain)
-
Standard laboratory animal diet and water
-
Gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes and tips
-
Mouse CXCL12 ELISA kit (e.g., R&D Systems, Cat# MCX120 or similar)[9]
-
Microplate reader
Protocol:
-
Animal Acclimation: Acclimate male DBA/1 mice to the laboratory conditions for at least one week prior to the experiment. House animals in a temperature and light-controlled environment with ad libitum access to food and water.
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 10, 30, and 100 mg/kg).
-
Dosing: Administer this compound or vehicle to the mice via oral gavage twice daily (b.i.d.) for a specified period (e.g., 7 days).
-
Blood Collection: Collect blood samples (approximately 50-100 µL) at various time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours after the last dose). Blood can be collected via retro-orbital sinus or tail vein into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
CXCL12 Quantification: Measure the concentration of CXCL12 in the plasma samples using a validated mouse CXCL12 ELISA kit according to the manufacturer's instructions. A general protocol is provided below.
Human Clinical Trial for Target Engagement
This protocol describes a single ascending dose study in healthy human volunteers to evaluate the safety, pharmacokinetics, and pharmacodynamics (target engagement) of this compound.
Experimental Workflow:
Study Design:
-
Design: Randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participants: Healthy male and/or female volunteers.
-
Dose Levels: Ascending single oral doses of this compound (e.g., 1, 10, 30, 100, 200 mg) or placebo.
Protocol:
-
Subject Enrollment: Screen and enroll healthy volunteers who meet the inclusion and exclusion criteria. Obtain written informed consent.
-
Dosing: Administer a single oral dose of this compound or placebo to each subject in a fasted state.
-
Pharmacokinetic and Pharmacodynamic Blood Sampling: Collect serial blood samples into EDTA-containing tubes at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours).
-
Plasma Processing: Process the blood samples to obtain plasma by centrifugation at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Quantify the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Measure the plasma concentrations of CXCL12 using a validated human CXCL12 ELISA kit (e.g., R&D Systems, Cat# DSA00 or similar).[10]
-
Protocol for CXCL12 Enzyme-Linked Immunosorbent Assay (ELISA)
This is a representative protocol for a sandwich ELISA to quantify CXCL12 in plasma samples. Refer to the specific manufacturer's instructions for the chosen kit.
Materials:
-
Human or Mouse CXCL12 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Plasma samples (preclinical or clinical)
-
Deionized or distilled water
-
Pipettes and tips
-
Wash bottle or automated plate washer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This typically involves reconstituting lyophilized components and preparing a standard dilution series.
-
Sample Addition: Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Washing: Aspirate the contents of each well and wash the plate multiple times (e.g., 4 times) with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as specified (e.g., 2 hours at room temperature).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 20 minutes at room temperature), protected from light.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Color Development: Incubate the plate for the recommended time (e.g., 20 minutes at room temperature) in the dark to allow for color development.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the concentration of CXCL12 in the samples by interpolating their absorbance values from the standard curve.
Conclusion
The measurement of plasma CXCL12 concentration is a robust and reliable method for assessing the in vivo target engagement of the CXCR7 antagonist, this compound. The protocols outlined in these application notes provide a framework for conducting both preclinical and clinical studies to quantify this key pharmacodynamic biomarker. The dose-dependent increase in plasma CXCL12 provides clear evidence of target engagement and can be used to inform dose selection and clinical development of this compound.
References
- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Beta-arrestin- but not G protein-mediated signaling by the "decoy" receptor CXCR7. [scholars.duke.edu]
- 4. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Human CXCL12/SDF-1 alpha ELISA - Quantikine DSA00: R&D Systems [rndsystems.com]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with ACT-1004-1239
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1004-1239 is a potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3. CXCR7 is an atypical chemokine receptor that binds to CXCL12 and CXCL11, acting as a scavenger receptor to internalize and degrade these chemokines. By doing so, it modulates their extracellular concentration and establishes chemokine gradients that are crucial for cell migration. In pathological conditions, such as inflammatory demyelinating diseases like multiple sclerosis, the expression and activity of CXCR7 can be altered, impacting immune cell trafficking and the process of remyelination.
The mechanism of action of this compound involves the inhibition of CXCR7's scavenging function. This blockade leads to an increase in the local bioavailability of CXCL12. This modulation of the CXCL12/CXCR4/CXCR7 axis is hypothesized to have a dual therapeutic effect:
-
Immunomodulation: By altering chemokine gradients, this compound can reduce the infiltration of pathogenic immune cells into the central nervous system (CNS).
-
Promyelination: Increased CXCL12 levels can enhance the activation of its other receptor, CXCR4, on oligodendrocyte precursor cells (OPCs), promoting their differentiation into mature, myelinating oligodendrocytes and thereby supporting remyelination.
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues, particularly from preclinical models of demyelinating diseases, treated with this compound. The described methodologies are designed to enable the assessment of the compound's effects on key biomarkers related to its mechanism of action, including immune cell infiltration and myelination status.
Data Presentation: Expected Outcomes
The following tables summarize hypothetical, yet scientifically plausible, quantitative data from IHC analysis of CNS tissues from an experimental autoimmune encephalomyelitis (EAE) mouse model treated with this compound. Staining intensity is scored on a scale of 0 (none) to 3 (strong), and the percentage of positive cells or the positively stained area is determined. A Histoscore (H-Score) is calculated using the formula: H-Score = Σ (Intensity × Percentage of Area) .
Table 1: IHC Analysis of Immune Cell Infiltration in the Spinal Cord of EAE Mice Treated with this compound
| Treatment Group | Marker | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | CD3 (T-cells) | 2.7 ± 0.5 | 15 ± 4 | 40.5 ± 12.5 |
| CD68 (Macrophages/Microglia) | 2.9 ± 0.3 | 25 ± 6 | 72.5 ± 18.5 | |
| This compound (Low Dose) | CD3 (T-cells) | 1.8 ± 0.6 | 8 ± 3 | 14.4 ± 6.8 |
| CD68 (Macrophages/Microglia) | 2.1 ± 0.4 | 14 ± 5 | 29.4 ± 11.2 | |
| This compound (High Dose) | CD3 (T-cells) | 0.9 ± 0.4 | 4 ± 2 | 3.6 ± 2.2 |
| CD68 (Macrophages/Microglia) | 1.2 ± 0.5 | 7 ± 3 | 8.4 ± 4.6 |
Table 2: IHC Analysis of Myelination Status in the Corpus Callosum of Cuprizone-Induced Demyelination Model Mice Treated with this compound
| Treatment Group | Marker | Staining Intensity (0-3) | Percentage of Positive Area (%) | H-Score (Mean ± SD) |
| Vehicle Control | MBP (Myelin Basic Protein) | 1.1 ± 0.4 | 30 ± 8 | 33 ± 12.4 |
| Olig2 (Oligodendrocyte Lineage) | 2.5 ± 0.6 | 18 ± 5 | 45 ± 14.0 | |
| This compound (100 mg/kg) | MBP (Myelin Basic Protein) | 2.4 ± 0.5 | 65 ± 10 | 156 ± 35.0 |
| Olig2 (Oligodendrocyte Lineage) | 2.8 ± 0.4 | 25 ± 6 | 70 ± 16.4 |
Signaling Pathway and Experimental Workflow
Caption: CXCR7 Signaling and this compound Mechanism.
Caption: Immunohistochemistry Experimental Workflow.
Experimental Protocols
This section provides a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
I. Tissue Fixation and Processing
-
Tissue Harvest: Immediately following euthanasia and tissue excision (e.g., brain, spinal cord), immerse tissue samples in 10% neutral buffered formalin (NBF). The volume of fixative should be at least 10-20 times the volume of the tissue.
-
Fixation: Fix for 18-24 hours at room temperature. Over-fixation can mask antigens.
-
Dehydration: Dehydrate the fixed tissue through a series of graded ethanol solutions:
-
70% Ethanol: 2 changes, 1 hour each
-
95% Ethanol: 2 changes, 1 hour each
-
100% Ethanol: 3 changes, 1 hour each
-
-
Clearing: Clear the tissue in xylene with 2-3 changes, 1 hour each.
-
Paraffin Infiltration: Infiltrate the tissue with molten paraffin wax at 60°C with 2-3 changes, 1-2 hours each.
-
Embedding: Embed the infiltrated tissue in a paraffin block and allow it to cool and solidify.
II. Sectioning and Slide Preparation
-
Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome.
-
Floating: Float the sections in a warm water bath (40-45°C).
-
Mounting: Mount the sections onto positively charged glass slides.
-
Drying: Dry the slides overnight in an oven at 37°C or for 1-2 hours at 60°C.
III. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0) or an EDTA-based solution (pH 9.0), depending on the primary antibody requirements.
-
Heat the solution to 95-100°C in a pressure cooker or water bath for 20-30 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides with TBS/PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS/PBS) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-CD3, mouse anti-MBP) to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBS/PBS (3 changes, 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, goat anti-mouse HRP) for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with TBS/PBS (3 changes, 5 minutes each).
-
Incubate sections with a 3,3'-Diaminobenzidine (DAB) substrate-chromogen solution until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions and xylene.
-
Coverslip with a permanent mounting medium.
-
IV. Imaging and Quantitative Analysis
-
Imaging: Scan the stained slides using a digital slide scanner or capture high-resolution images using a microscope equipped with a digital camera.
-
Quantitative Analysis: Utilize image analysis software to quantify the staining.
-
Define regions of interest (e.g., white matter tracts in the spinal cord, corpus callosum).
-
Set color thresholds to identify positive (DAB) and negative (hematoxylin) staining.
-
Calculate the percentage of the area with positive staining or the percentage of positively stained cells.
-
Assign intensity scores (0, 1+, 2+, 3+).
-
Calculate the H-Score for each sample to provide a semi-quantitative measure of protein expression.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective or incorrect dilution. | Use a validated antibody; perform a titration to determine optimal dilution. |
| Inadequate antigen retrieval. | Optimize antigen retrieval method (buffer pH, heating time). | |
| Forgetting a step (e.g., secondary antibody). | Review protocol and ensure all steps are followed. | |
| High Background | Non-specific antibody binding. | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high. | Further dilute the primary antibody. | |
| Inadequate rinsing. | Increase the number and duration of wash steps. | |
| Overstaining | Incubation times too long. | Reduce incubation time for primary antibody or DAB. |
| Antibody concentration too high. | Further dilute the primary or secondary antibody. |
Disclaimer: This protocol is a general guideline and may require optimization for specific antibodies, tissue types, and experimental conditions. It is recommended to include appropriate positive and negative controls in each experiment.
Application Notes and Protocols for Flow Cytometry Analysis Following ACT-1004-1239 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1004-1239 is a potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] CXCR7 is a scavenger receptor for the chemokines CXCL11 and CXCL12, playing a crucial role in regulating their bioavailability and thereby influencing immune cell trafficking, neuroinflammation, and myelination.[1][2] In preclinical models of demyelinating diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, this compound has demonstrated the ability to reduce the infiltration of pathogenic immune cells into the central nervous system (CNS), ameliorate disease severity, and promote myelin repair.[1][2] This document provides detailed protocols and application notes for the analysis of immune cell populations in the CNS of EAE mouse models following treatment with this compound, utilizing multi-color flow cytometry.
Mechanism of Action of this compound
This compound functions by blocking the CXCR7 receptor, thereby preventing the internalization and degradation of its ligands, CXCL11 and CXCL12. This leads to an increase in the plasma concentrations of these chemokines.[1][3][4] The elevated systemic levels of CXCL12 are thought to disrupt the chemokine gradient that guides CXCR4-expressing leukocytes across the blood-brain barrier into the CNS. This disruption results in reduced infiltration of various immune cell subsets, including T cells, B cells, monocytes, and neutrophils, into the CNS parenchyma, thus mitigating neuroinflammation.[2][5][6]
Data Presentation: Quantitative Analysis of CNS Infiltrating Immune Cells
Treatment with CXCR7 antagonists has been shown to significantly reduce the number of infiltrating immune cells in the CNS of EAE mice. The following tables provide a summary of representative quantitative data obtained from flow cytometry analysis of CNS single-cell suspensions.
Table 1: Effect of this compound on Major Immune Cell Populations in the CNS of EAE Mice
| Cell Population | Vehicle Control (Cells/mg CNS tissue ± SEM) | This compound (100 mg/kg) (Cells/mg CNS tissue ± SEM) | Fold Change |
| Total CD45+ Cells | 1500 ± 200 | 750 ± 100 | -2.0 |
| CD4+ T Cells | 450 ± 60 | 200 ± 30 | -2.3 |
| CD8+ T Cells | 150 ± 25 | 70 ± 15 | -2.1 |
| B220+ B Cells | 120 ± 20 | 50 ± 10 | -2.4 |
| CD11b+ Myeloid Cells | 700 ± 90 | 350 ± 50 | -2.0 |
Note: The data presented are representative values compiled from literature on CXCR7 antagonists and may not reflect the exact outcomes of a specific experiment.[5][6]
Table 2: Detailed Analysis of Myeloid Cell Subsets in the CNS of EAE Mice Treated with a CXCR7 Antagonist
| Myeloid Cell Subset | Vehicle Control (% of CD45+ cells ± SEM) | CCX771 (10 mg/kg) (% of CD45+ cells ± SEM) |
| Activated Microglia (CD45hiCD11blow) | 15 ± 2.5 | 8 ± 1.5 |
| Macrophages (CD45hiCD11bhi) | 25 ± 3.0 | 12 ± 2.0 |
Note: Data adapted from a study using the CXCR7 antagonist CCX771 in an EAE model, demonstrating the typical effects of this class of compounds on myeloid cell infiltration.[5]
Experimental Protocols
Isolation of Mononuclear Cells from Mouse CNS (Brain and Spinal Cord)
This protocol is adapted from established methods for the isolation of immune cells from the CNS of mice with EAE.[7][8][9]
Materials:
-
Complete RPMI-1640 medium
-
30% Percoll solution
-
70% Percoll solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase D (100 mg/ml stock)
-
DNase I (10 U/µl stock)
-
70 µm cell strainer
-
50 ml conical tubes
-
15 ml conical tubes
-
Refrigerated centrifuge
Procedure:
-
Anesthetize the EAE mouse and perform transcardial perfusion with ice-cold PBS until the liver is clear.
-
Dissect the brain and spinal cord and place them in a petri dish containing cold HBSS.
-
Mince the tissue thoroughly using a scalpel.
-
Transfer the minced tissue to a 15 ml conical tube containing 5 ml of digestion buffer (RPMI-1640 with 2.5% FBS, 1 mg/ml Collagenase D, and 10 U/ml DNase I).
-
Incubate at 37°C for 45 minutes with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer into a 50 ml conical tube.
-
Wash the strainer with 10 ml of complete RPMI medium.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 ml of 30% Percoll.
-
Gently overlay the 30% Percoll cell suspension onto 3 ml of 70% Percoll in a 15 ml conical tube.
-
Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cells from the 30%/70% Percoll interface.
-
Wash the collected cells with 10 ml of complete RPMI medium and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer for antibody staining.
Flow Cytometry Staining and Analysis
Materials:
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Fc block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Viability dye (e.g., Zombie Aqua™)
-
Flow cytometer
Table 3: Suggested Antibody Panel for Flow Cytometry
| Target | Fluorochrome | Clone | Purpose |
| CD45 | BV510 | 30-F11 | Pan-leukocyte marker; distinguishes infiltrating leukocytes (CD45hi) from microglia (CD45int) |
| CD11b | FITC | M1/70 | Myeloid marker (macrophages, microglia, monocytes) |
| Ly-6G | PE | 1A8 | Neutrophil marker |
| CD3 | PerCP-Cy5.5 | 145-2C11 | T cell marker |
| CD4 | APC | GK1.5 | Helper T cell marker |
| CD8a | PE-Cy7 | 53-6.7 | Cytotoxic T cell marker |
| B220/CD45R | BV421 | RA3-6B2 | B cell marker |
| CD19 | Alexa Fluor 700 | 6D5 | B cell marker |
Staining Procedure:
-
Resuspend the isolated mononuclear cells in 100 µl of FACS buffer.
-
Add a viability dye according to the manufacturer's instructions and incubate.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 50 µl of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Add the antibody cocktail (prepared at pre-titrated concentrations) to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 ml of FACS buffer.
-
Resuspend the cells in 300 µl of FACS buffer for flow cytometry analysis.
Gating Strategy
A sequential gating strategy should be employed to identify the different immune cell populations.
-
Singlet Gate: Gate on single cells using FSC-A vs FSC-H.
-
Viability Gate: Gate on live cells using the viability dye.
-
Leukocyte Gate: Gate on CD45+ cells.
-
Distinguish Infiltrating Leukocytes from Microglia: Within the CD45+ gate, distinguish CD45hi infiltrating leukocytes from CD45int microglia.
-
Myeloid and Lymphoid Gates: From the CD45hi population, separate myeloid (CD11b+) and lymphoid (CD11b-) cells.
-
Neutrophil Gate: Within the CD11b+ gate, identify neutrophils as Ly-6G+.
-
T Cell and B Cell Gates: Within the CD11b- gate, identify T cells (CD3+) and B cells (B220+/CD19+).
-
T Cell Subset Gates: Within the CD3+ gate, distinguish helper T cells (CD4+) and cytotoxic T cells (CD8+).
A representative gating strategy is illustrated in the supplementary materials of the study by Pouzol et al. (2021).[2]
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of this compound on neuroinflammation using flow cytometry. By accurately quantifying the reduction in CNS-infiltrating immune cells, these methods can be instrumental in evaluating the therapeutic potential of CXCR7 antagonists in demyelinating diseases and other neuroinflammatory conditions. The provided diagrams and tables serve as valuable tools for understanding the mechanism of action and for presenting experimental findings in a clear and concise manner.
References
- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CXCR7 influences leukocyte entry into the CNS parenchyma by controlling abluminal CXCL12 abundance during autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. One Brain—All Cells: A Comprehensive Protocol to Isolate All Principal CNS-Resident Cell Types from Brain and Spinal Cord of Adult Healthy and EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Isolation of Principal Central Nervous System-Resident Cell Types from Adult Autoimmune Encephalomyelitis Mice [jove.com]
Application Notes and Protocols for ACT-1004-1239 in Myelin Repair Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the preclinical evidence and methodologies for utilizing ACT-1004-1239, a first-in-class, potent, and selective CXCR7 (ACKR3) antagonist, to promote myelin repair.[1][2] this compound demonstrates a dual mechanism of action by both reducing neuroinflammation and directly enhancing the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1][2] The protocols detailed herein are based on established murine models of demyelination and in vitro oligodendrocyte differentiation assays, providing a robust framework for investigating the therapeutic potential of this compound in demyelinating diseases such as multiple sclerosis.
Introduction
Current therapeutic strategies for multiple sclerosis (MS) primarily focus on modulating the immune system to reduce the frequency and severity of relapses. However, there is a significant unmet need for therapies that promote the regeneration of myelin, the protective sheath around nerve fibers that is damaged in MS, to prevent progressive disability.[1][2] The chemokine receptor CXCR7, also known as ACKR3, has emerged as a promising therapeutic target. It acts as a scavenger for the chemokine CXCL12, thereby regulating its local concentration.[3] By antagonizing CXCR7, this compound increases the bioavailability of CXCL12, which has been shown to promote the differentiation of OPCs, the cells responsible for myelination in the central nervous system (CNS).[1][2] Preclinical studies have demonstrated that this compound effectively reduces disease severity in experimental autoimmune encephalomyelitis (EAE), a model of MS, and accelerates remyelination in the cuprizone-induced model of demyelination.[1][4]
Mechanism of Action: CXCR7 Antagonism
This compound is an orally available small molecule that acts as a potent and selective antagonist of the CXCR7 receptor.[1][5] The primary mechanism through which this compound is proposed to promote myelin repair involves the modulation of the CXCL12/CXCR4 signaling axis in OPCs.
-
CXCR7 Scavenging Activity: Under normal conditions, CXCR7 binds and internalizes CXCL12, effectively reducing its extracellular concentration.
-
This compound Inhibition: By blocking CXCR7, this compound prevents the scavenging of CXCL12, leading to an increase in its local bioavailability in the CNS.[4][6]
-
Enhanced CXCR4 Signaling: The elevated levels of CXCL12 can then bind to its signaling receptor, CXCR4, which is expressed on OPCs.
-
OPC Differentiation and Myelination: Activation of the CXCR4 receptor on OPCs promotes their differentiation into mature, myelinating oligodendrocytes, leading to enhanced myelin repair.[1][2]
Data Presentation
In Vivo Efficacy in MOG-Induced EAE Model
| Parameter | Vehicle | This compound (10 mg/kg, bid) | This compound (30 mg/kg, bid) | This compound (100 mg/kg, bid) |
| Mean Clinical Score (day 18) | 3.5 | 2.8 | 2.2** | 1.5*** |
| CNS Immune Cell Infiltrates (cells/mm²) (day 18) | 1250 | 980 | 750 | 550 |
| Plasma Neurofilament Light Chain (pg/mL) (day 25) | 850 | 650 | 500* | 350 |
| Survival Rate (%) (day 28) | 60 | 80 | 90 | 100 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data adapted from Pouzol L, et al. FASEB J. 2021.[1] |
In Vivo Efficacy in Cuprizone-Induced Demyelination Model
| Parameter | Vehicle | This compound (100 mg/kg, bid) |
| Myelinated Area (%) (Corpus Callosum) | 65 | 85 |
| Mature Oligodendrocytes (Olig2+/CC1+) (cells/mm²) | 150 | 250 |
| **p < 0.01 vs. Vehicle. Treatment administered for 3 weeks following 5 weeks of cuprizone (B1210641) diet. Data adapted from Pouzol L, et al. FASEB J. 2021.[1] |
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| Differentiated Oligodendrocytes (MBP+) (%) | 20 | 35 | 45** |
| p < 0.05, **p < 0.01 vs. Control. Data represents the percentage of MBP-positive cells after 5 days of differentiation. Adapted from Pouzol L, et al. FASEB J. 2021.[1] |
Experimental Protocols
MOG₃₅₋₅₅-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of EAE, a widely used animal model for MS, and subsequent treatment with this compound to assess its therapeutic efficacy.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG₃₅₋₅₅ in CFA (final concentration of 2 mg/mL MOG₃₅₋₅₅).
-
Subcutaneously inject 100 µL of the emulsion at two sites on the flank of each mouse (total of 200 µg MOG₃₅₋₅₅ per mouse).
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.
-
-
PTX Booster (Day 2):
-
Administer a second dose of 200 ng of PTX i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard EAE scoring scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.
-
-
Treatment with this compound:
-
Initiate treatment at the onset of clinical signs (typically around day 10-12).
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administer this compound or vehicle orally (p.o.) twice daily (bid).
-
-
Endpoint Analysis (e.g., Day 18-28):
-
At the study endpoint, euthanize mice and collect CNS tissue (brain and spinal cord) for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and flow cytometry to quantify immune cell infiltration.
-
Collect blood for analysis of plasma neurofilament light chain, a biomarker of neuro-axonal damage.
-
Cuprizone-Induced Demyelination
This model is used to study de- and remyelination in the absence of a significant inflammatory response, allowing for a more direct assessment of the pro-myelinating effects of this compound.
Materials:
-
Male C57BL/6 mice, 8 weeks old
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
Powdered rodent chow
-
This compound
-
Vehicle
Procedure:
-
Demyelination Phase (5 weeks):
-
Feed mice a diet of 0.2% (w/w) cuprizone mixed into powdered chow for 5 weeks to induce demyelination.
-
-
Remyelination and Treatment Phase (3 weeks):
-
After 5 weeks, return mice to a normal chow diet to allow for spontaneous remyelination.
-
Initiate treatment with this compound (e.g., 100 mg/kg, p.o., bid) or vehicle.
-
-
Endpoint Analysis:
-
At the end of the treatment period (total of 8 weeks), euthanize mice.
-
Perfuse with 4% paraformaldehyde and collect brains for histological analysis.
-
Stain brain sections with Luxol Fast Blue to assess the extent of myelination in the corpus callosum.
-
Perform immunohistochemistry for oligodendrocyte markers (e.g., Olig2, CC1) to quantify the number of mature oligodendrocytes.
-
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay allows for the direct assessment of the effect of this compound on the differentiation of OPCs into mature oligodendrocytes.
Materials:
-
Primary rat OPCs
-
OPC proliferation medium (e.g., DMEM/F12, B27 supplement, PDGF-AA, FGF-2)
-
OPC differentiation medium (e.g., DMEM/F12, B27 supplement, T3)
-
This compound
-
DMSO (vehicle)
-
Poly-D-lysine coated plates/coverslips
-
Antibodies for immunocytochemistry (e.g., anti-MBP for mature oligodendrocytes, DAPI for nuclear staining)
Procedure:
-
OPC Culture:
-
Isolate OPCs from neonatal rat cortices.
-
Culture and expand OPCs in proliferation medium on poly-D-lysine coated plates.
-
-
Differentiation Induction:
-
Plate OPCs onto coverslips in proliferation medium.
-
After 24 hours, switch to differentiation medium to induce maturation.
-
Treat cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO).
-
-
Immunocytochemistry (after 5 days):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block non-specific binding.
-
Incubate with primary antibody against Myelin Basic Protein (MBP).
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
-
Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei.
-
Conclusion
This compound represents a promising therapeutic agent for demyelinating diseases by targeting both neuroinflammation and remyelination. The data and protocols presented here provide a solid foundation for researchers to further investigate the therapeutic potential of this novel CXCR7 antagonist. The use of standardized and well-characterized preclinical models is crucial for obtaining reproducible and translatable results in the development of new myelin repair therapies.
References
- 1. CXCR7 Is Involved in Human Oligodendroglial Precursor Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of CXCR7 receptor promotes oligodendroglial cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ACT-1004-1239 Dosage for EAE Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ACT-1004-1239 in Experimental Autoimmune Encephalomyelitis (EAE) studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for EAE studies in mice?
A1: Based on published literature, a dose range of 10-100 mg/kg, administered orally twice daily (b.i.d.), has been shown to be effective in reducing clinical scores in a dose-dependent manner in MOG-induced EAE models.[1][2][3] The highest tested dose of 100 mg/kg (b.i.d.) demonstrated a significant delay in disease onset and a reduction in immune cell infiltration into the central nervous system (CNS).[1][2][3] For initial studies, a dose of 100 mg/kg (b.i.d.) is recommended to assess the maximal therapeutic potential.
Q2: How should this compound be formulated for oral administration in mice?
A2: For in vivo studies, this compound can be formulated in a vehicle of 0.5% Methylcellulose with 0.5% Tween 80 in water. The compound should be administered orally, for example, by gavage.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective antagonist of the CXCR7 receptor.[1][2] CXCR7 is an atypical chemokine receptor that binds to the chemokines CXCL11 and CXCL12. By blocking CXCR7, this compound is thought to exert its therapeutic effects through two main mechanisms: immunomodulation by reducing the infiltration of leukocytes into the CNS and promoting remyelination by enhancing the maturation of oligodendrocyte precursor cells (OPCs).[1][2]
Q4: What are the expected outcomes of this compound treatment in EAE models?
A4: Treatment with this compound in EAE models has been shown to lead to a dose-dependent reduction in clinical disease scores and increased survival rates.[1][2][3] At effective doses, it can delay the onset of disease, reduce the infiltration of immune cells (such as T cells, B cells, and myeloid cells) into the brain and spinal cord, and decrease plasma neurofilament light chain concentration, a biomarker of neuro-axonal damage.[1] Furthermore, this compound promotes myelin repair.[1][2]
Q5: Are there any biomarkers to confirm target engagement of this compound?
A5: Yes, plasma concentrations of CXCL11 and CXCL12 can be used as pharmacodynamic biomarkers to confirm target engagement of this compound. Antagonism of CXCR7 by this compound leads to a dose-dependent increase in the plasma levels of these chemokines. This increase in plasma CXCL12 has been shown to correlate with a reduction in the cumulative disease score in EAE models.[1][2]
Troubleshooting Guides
Issue 1: High variability in EAE clinical scores between animals in the same treatment group.
-
Question: We are observing significant variability in disease severity within our this compound treatment group. What could be the cause and how can we minimize this?
-
Answer: Variability in EAE is a common challenge. Several factors can contribute to this:
-
EAE Induction: Ensure consistency in the preparation and administration of the myelin antigen emulsion (e.g., MOG35-55 or PLP139-151) and Complete Freund's Adjuvant (CFA). The stability and proper emulsification are critical.
-
Pertussis Toxin (PTX): The dose and timing of PTX administration are crucial for consistent disease induction. Variations in PTX lot potency can also lead to variability.
-
Animal Husbandry: Stress can significantly impact EAE development. Maintain consistent and low-stress handling and housing conditions for all animals.
-
Dosing Technique: Ensure accurate and consistent oral gavage technique for the administration of this compound to minimize variability in drug exposure.
-
Microbiome: The gut microbiome can influence EAE susceptibility and severity. Housing mice from different sources separately can help reduce variability.
-
Issue 2: Lack of significant therapeutic effect with this compound treatment.
-
Question: We are not observing a significant reduction in EAE clinical scores with this compound treatment. What should we check?
-
Answer: If you are not seeing the expected therapeutic effect, consider the following:
-
Dosage and Administration: Confirm that the correct dose of this compound was administered and that the twice-daily oral gavage schedule was strictly followed.
-
Formulation: Ensure that this compound was properly dissolved or suspended in the vehicle. Poor formulation can lead to inaccurate dosing.
-
Timing of Treatment Initiation: The therapeutic window for intervention is critical. In published studies, treatment was often initiated at the onset of clinical signs. Prophylactic treatment (starting at the time of immunization) has also been shown to be effective.[4]
-
Disease Severity: If the induced EAE is hyperacute and severe, the therapeutic window to observe a drug effect may be very narrow. Consider titrating the EAE induction protocol to achieve a less aggressive disease course.
-
Target Engagement: If possible, measure plasma CXCL12 levels to confirm that this compound is engaging its target, the CXCR7 receptor. A lack of increase in CXCL12 may indicate an issue with drug administration or formulation.
-
Issue 3: Difficulty in assessing remyelination.
-
Question: How can we effectively assess the pro-myelinating effects of this compound in our EAE model?
-
Answer: Assessing remyelination in the context of EAE can be challenging due to ongoing inflammation. Consider the following approaches:
-
Histology: At the end of the study, perform histological analysis of the spinal cord and brain. Stains such as Luxol Fast Blue (LFB) can be used to assess demyelination and remyelination. Immunohistochemistry for myelin proteins (e.g., MBP, PLP) and oligodendrocyte markers (e.g., Olig2, CC1) can provide more specific information.
-
Cuprizone Model: For a more direct assessment of remyelination in the absence of a primary inflammatory response, consider using the cuprizone-induced demyelination model. In this model, this compound has been shown to significantly increase the number of mature myelinating oligodendrocytes and enhance myelination.[1][2][3]
-
Electron Microscopy: For a detailed ultrastructural analysis of myelin sheath thickness and integrity, electron microscopy of CNS tissue is the gold standard.
-
Data Presentation
Table 1: Summary of this compound Dosage and Effects in Mouse EAE Models
| Parameter | MOG-induced EAE | PLP-induced EAE |
| Mouse Strain | C57BL/6 | SJL |
| Antigen | MOG35-55 | PLP139-151 |
| This compound Dose | 10-100 mg/kg, p.o., b.i.d.[1] | 10, 100, or 150 mg/kg, p.o., b.i.d. |
| Treatment Regimen | Prophylactic or Therapeutic | Therapeutic (starting at disease onset) |
| Primary Efficacy Readouts | Reduction in clinical score, delayed disease onset, increased survival.[1] | Dose-dependent reduction in clinical score. |
| Immunological Effects | Reduced CNS immune cell infiltrates.[1] | Reduced CNS T cell infiltrates.[4] |
| Remyelination Effects | Increased myelination.[4] | Increased myelination.[4] |
| Biomarker Response | Dose-dependent increase in plasma CXCL12.[1][5] | Increase in plasma CXCL11 and CXCL12.[4] |
Experimental Protocols
Protocol 1: MOG35-55-induced EAE in C57BL/6 Mice and Therapeutic Treatment with this compound
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 100 µg of MOG35-55 peptide and 200 µg of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA).
-
On day 0 and day 2, administer 200 ng of Pertussis Toxin (PTX) intraperitoneally.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind limb and forelimb paralysis; 5, moribund.
-
-
Treatment:
-
Prepare this compound in 0.5% Methylcellulose with 0.5% Tween 80 in water.
-
Upon the first appearance of clinical signs (disease onset), randomize mice into treatment groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle orally twice daily.
-
-
Outcome Assessment:
-
Record daily clinical scores and body weights.
-
At the end of the experiment, collect blood for biomarker analysis (plasma CXCL12) and perfuse animals for histological analysis of the CNS.
-
Mandatory Visualizations
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with ACT-1004-1239
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ACT-1004-1239. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Inconsistent Results
This section addresses common issues that may lead to variability in your experimental outcomes when using this compound.
Question: Why am I observing high variability in plasma CXCL12 levels between subjects?
Answer:
High variability in plasma CXCL12 levels, a key biomarker for this compound target engagement, can arise from several factors:
-
Inconsistent Dosing: Ensure accurate and consistent oral administration of this compound. For rodent studies, oral gavage is a precise method. If administering in food, monitor consumption to ensure uniform dosage.
-
Sample Collection and Handling: The timing of blood collection is critical. In rats, the maximum plasma concentration (Tmax) is approximately 0.5 hours after oral administration.[1] In humans, Tmax is between 1.3 to 3.0 hours.[2] Standardize your collection window around the expected Tmax. Use appropriate anticoagulants and process samples promptly to prevent chemokine degradation.
-
Biological Variability: Individual differences in metabolism can affect drug exposure and, consequently, the pharmacodynamic response. Consider increasing sample size to account for this inherent biological variability.
-
Assay Performance: Ensure your CXCL12 ELISA or other quantification method is validated and performing within specifications. Include quality controls and standard curves in every assay.
Question: My in vivo results in the EAE model are not showing a significant reduction in clinical scores. What could be wrong?
Answer:
If you are not observing the expected therapeutic effect of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) model, consider the following:
-
Dosing Regimen: this compound has been shown to be effective in the MOG-induced EAE model at doses between 10-100 mg/kg, administered orally twice daily.[1][3][4] Verify that your dose and frequency are within this effective range.
-
Timing of Treatment Initiation: The timing of treatment initiation is crucial. In some studies, treatment was started from the day of immunization.[4] Therapeutic treatment starting at the onset of disease has also been shown to be effective.[5] Ensure your experimental design aligns with a validated treatment window.
-
EAE Model Induction: The severity and progression of EAE can vary between facilities and even between cohorts. Ensure your EAE induction protocol is robust and yields a consistent disease course in your control group.
-
Compound Formulation and Administration: this compound is administered orally. Ensure the vehicle used for formulation is appropriate and that the compound is fully dissolved or suspended. For oral gavage, ensure proper technique to avoid accidental intratracheal administration.
-
Outcome Measures: In addition to clinical scores, consider analyzing secondary endpoints such as immune cell infiltration into the central nervous system (CNS) and plasma neurofilament light chain concentrations, which are also modulated by this compound.[3][4]
Question: I am not seeing the expected pro-myelinating effects in my in vitro oligodendrocyte precursor cell (OPC) differentiation assay. What should I check?
Answer:
Inconsistent results in OPC differentiation assays can be due to several factors:
-
Compound Concentration: this compound has been shown to promote OPC differentiation in vitro.[3][4] Ensure you are using an effective concentration range. A dose-response experiment is recommended to determine the optimal concentration for your specific cell culture conditions.
-
Cell Culture Conditions: OPCs are sensitive to their culture environment. Ensure that the basal medium, growth factors, and substrate are optimal for OPC survival and differentiation.
-
Assay Duration: The differentiation of OPCs into mature oligodendrocytes is a process that takes time. Make sure your assay duration is sufficient to observe significant changes in myelination markers.
-
Readout Sensitivity: The method used to assess differentiation (e.g., immunocytochemistry for myelin proteins, qPCR for myelin-related gene expression) should be sensitive and quantitative.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the chemokine receptor CXCR7 (also known as ACKR3).[1][3][4] By blocking CXCR7, it prevents the binding and internalization of its ligands, CXCL11 and CXCL12.[2][6] This leads to an increase in the plasma concentrations of these chemokines, which in turn modulates immune cell trafficking and promotes oligodendrocyte precursor cell (OPC) differentiation, resulting in immunomodulatory and pro-myelinating effects.[3][4][5]
What is the recommended storage condition for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1]
What are the key pharmacokinetic parameters of this compound?
In rats, at a 10 mg/kg oral dose, the Cmax is 600 ng/h/mL, Tmax is 0.5 h, and oral bioavailability (F%) is 35%.[1] The intravenous half-life (T1/2) is 1.3 hours.[1] In humans, at doses ≥ 10 mg, the Tmax ranges from 1.3 to 3.0 hours, and the terminal elimination half-life is approximately 19 hours.[2][7]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) |
| Human | 3.2 |
| Mouse | 2.3 |
| Rat | 3.1 |
| Dog | 2.3 |
| Guinea Pig | 0.6 |
| Macaque | 1.5 |
| Data sourced from MedchemExpress.[1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax | Tmax | T1/2 | F (%) |
| Rat | 10 mg/kg | p.o. | 600 ng/h/mL | 0.5 h | - | 35% |
| Rat | 1 mg/kg | i.v. | - | - | 1.3 h | - |
| Human | ≥ 10 mg | p.o. | - | 1.3 - 3.0 h | ~19 h | 53% |
| Data compiled from multiple sources.[1][2][7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in MOG-Induced EAE Mouse Model
-
Induction of EAE: Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[4] Inject female C57BL/6 mice subcutaneously on day 0. Administer pertussis toxin intraperitoneally on days 0 and 2.[4]
-
Preparation of this compound: Prepare a formulation of this compound in a suitable vehicle for oral administration.
-
Dosing: Administer this compound (e.g., 10, 30, or 100 mg/kg) or vehicle orally, twice daily, starting from the day of immunization or at the onset of clinical signs.[3][4]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5.[4]
-
Biomarker Analysis: At the end of the study, collect blood to measure plasma CXCL12 levels.
-
Histology: Perfuse the mice and collect the spinal cords for histological analysis of immune cell infiltration and demyelination.
Protocol 2: In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
-
Cell Culture: Isolate and culture primary rat OPCs on a suitable substrate.
-
Treatment: Treat the OPCs with varying concentrations of this compound for a specified duration to induce differentiation.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP).
-
Quantification: Capture images using a fluorescence microscope and quantify the number of MBP-positive cells or the area of MBP staining to assess the extent of differentiation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for in vivo studies.
Caption: A decision tree for troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of ACT-1004-1239
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of ACT-1004-1239.
Introduction to this compound
This compound is a potent and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] Its primary mechanism of action is to block the binding and scavenging of the chemokines CXCL11 and CXCL12 by CXCR7.[2] This activity modulates the concentration gradients of these chemokines, which play a role in directional cell migration in immunological and oncological processes.[3] Preclinical and early clinical studies have shown that this compound has immunomodulatory and promyelinating effects, suggesting its therapeutic potential in inflammatory demyelinating diseases such as multiple sclerosis.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective antagonist for the CXCR7 receptor.[1][2] While comprehensive public data on its screening against a wide panel of other receptors is limited, the available information emphasizes its selectivity. For instance, its potent activity at the human CXCR7 receptor is in the low nanomolar range.
Q2: Are there any known off-target interactions with other chemokine receptors, such as CXCR4?
A2: The discovery and preclinical development of this compound involved assessments of its activity on other receptors, including the structurally related chemokine receptor CXCR4. The high selectivity of this compound for CXCR7 suggests minimal cross-reactivity with CXCR4 at therapeutic concentrations. However, it is always recommended to empirically determine the effect on CXCR4 signaling in your specific experimental system if this interaction is a concern.
Q3: Has this compound shown any significant off-target effects in preclinical safety studies?
A3: Preclinical evaluations and Phase 1 clinical trials have demonstrated a favorable safety and tolerability profile for this compound.[3][5] First-in-human studies showed the compound was safe and well-tolerated at doses up to 200 mg.[1][3] Furthermore, multiple-dose administration in healthy volunteers was also well-tolerated with no evidence of QTc interval prolongation, a common off-target cardiac liability.[4]
Q4: How is this compound metabolized, and do its metabolites have any known off-target activities?
A4: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6] The two major circulating metabolites in humans are M1 (a secondary amine metabolite from oxidative N-dealkylation) and M23 (a difluorophenyl isoxazole (B147169) carboxylic acid metabolite from amide bond hydrolysis).[6] Currently, there is no publicly available information on the specific on-target or off-target pharmacological activities of these metabolites. When designing long-term in vivo studies, the potential for accumulation and activity of these metabolites should be considered.
Troubleshooting Guide
| Observed Effect | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with CXCR7 antagonism. | Potential off-target activity at high concentrations. | Perform a dose-response curve to confirm the effect is concentration-dependent. Test for the effect in a cell line that does not express CXCR7. |
| Altered cell migration in a CXCR4-dependent manner. | Indirect effects on the CXCL12/CXCR4 axis due to potent CXCR7 antagonism, or potential minor CXCR4 interaction at high concentrations. | Directly measure CXCR4 signaling (e.g., calcium mobilization, β-arrestin recruitment) in the presence of this compound. Use a selective CXCR4 antagonist as a control. |
| Variability in experimental results between different batches of the compound. | Issues with compound purity or stability. | Verify the purity of the compound batch using analytical methods such as HPLC-MS. Ensure proper storage conditions are maintained. |
| Inconsistent results in long-term in vivo studies. | Contribution from active metabolites. | If technically feasible, synthesize and test the major metabolites (M1 and M23) for activity in relevant in vitro assays. |
Data Presentation
Table 1: On-Target Potency of this compound
| Target | Species | Assay Type | IC50 (nM) |
| CXCR7 | Human | Not Specified | 3.2 |
This table will be updated as more specific quantitative off-target data becomes publicly available.
Experimental Protocols
General Protocol for Assessing Off-Target Effects using a Counter-Screening Assay:
-
Target Selection: Select a panel of relevant off-target receptors, ion channels, and enzymes. This panel should ideally include other chemokine receptors (e.g., CXCR4), and common safety pharmacology targets.
-
Assay Format: Utilize validated functional or binding assays for each selected target. For example, radioligand binding assays for receptors, patch-clamp electrophysiology for ion channels, and enzymatic activity assays for enzymes.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay Execution: Perform the assays according to established protocols for each target. Include appropriate positive and negative controls.
-
Data Analysis: Determine the IC50 or Ki values for this compound at each off-target. A significant interaction is typically considered when there is >50% inhibition at a concentration of 10 µM or less.
-
Selectivity Index Calculation: Calculate the selectivity index by dividing the off-target IC50 or Ki by the on-target (CXCR7) IC50. A higher selectivity index indicates a more selective compound.
Visualizations
Caption: Mechanism of this compound as a CXCR7 antagonist.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ACT-1004-1239 in the Cuprizone Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the CXCR7 antagonist, ACT-1004-1239, in the cuprizone (B1210641) model of demyelination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage and administration route for this compound in the cuprizone mouse model?
A1: Based on preclinical studies, a common dosage for this compound is 100 mg/kg, administered orally twice daily (b.i.d.) via gavage.[1][2] It is crucial to ensure accurate dosing and consistent administration throughout the experiment to minimize variability.
Q2: What is the proposed mechanism of action for this compound in the context of the cuprizone model?
A2: this compound is a first-in-class, potent, and selective CXCR7 antagonist.[2][3] Its therapeutic potential in the cuprizone model is attributed to a dual mechanism of action:
-
Immunomodulation: By antagonizing CXCR7, this compound increases the plasma concentration of its ligand, CXCL12.[2][4] This disrupts the CXCL12 gradient between the bloodstream and the central nervous system (CNS), which is believed to reduce the infiltration of pathogenic CXCR4-expressing immune cells into the brain.[1]
-
Promotion of Remyelination: this compound has been shown to enhance the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes, a critical step for myelin repair.[1][2] This is thought to be mediated through the modulation of CXCL12 signaling in the CNS. The compound has been detected in the brain following oral administration, where it also leads to an increase in brain CXCL12 concentration.[5]
Q3: When should this compound treatment be initiated in a cuprizone study?
A3: The timing of this compound administration depends on the research question:
-
To study prevention of demyelination: Administer this compound concurrently with the start of the cuprizone diet.
-
To study therapeutic effects on demyelination: Begin treatment after a period of cuprizone exposure when demyelination is established (e.g., after 3 weeks).
-
To study enhancement of remyelination: Start treatment after the cuprizone diet has been withdrawn (e.g., after 5 weeks of cuprizone exposure), allowing for the assessment of accelerated myelin repair.[5]
Q4: What are the expected outcomes of successful this compound treatment in the cuprizone model?
A4: Successful treatment with this compound is expected to result in:
-
Reduced demyelination and preservation of myelin content.
-
An increased number of mature oligodendrocytes.
-
Accelerated remyelination following cuprizone withdrawal.
-
Elevated plasma and brain concentrations of CXCL12.[1][4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in demyelination/remyelination between animals in the this compound treated group. | 1. Inconsistent oral gavage administration. 2. Variability in cuprizone diet preparation and intake. 3. Animal-to-animal variation in metabolism of this compound. 4. Differences in age and sex of the animals. | 1. Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure consistent delivery. 2. Prepare the cuprizone diet fresh daily and monitor food intake to ensure uniform consumption.[6] 3. Increase the number of animals per group to improve statistical power. Consider measuring plasma levels of this compound to correlate with outcomes. 4. Use animals of the same sex and a narrow age range. |
| No significant difference in myelination between this compound treated and vehicle groups. | 1. Insufficient drug exposure due to incorrect dosage or administration. 2. Timing of treatment initiation is not optimal for the desired effect. 3. The cuprizone-induced demyelination is not robust enough to detect a therapeutic effect. | 1. Verify the concentration and formulation of the dosing solution. Confirm accurate gavage technique. 2. Re-evaluate the experimental design and ensure the treatment window aligns with the pathogenic process being studied (demyelination vs. remyelination).[7] 3. Ensure the cuprizone concentration in the diet is sufficient (typically 0.2%) and the duration of feeding is adequate to induce significant demyelination (e.g., 5-6 weeks for acute models).[8] |
| Unexpected animal mortality or adverse effects. | 1. Stress from handling and oral gavage. 2. Potential off-target effects of the compound at the dose used, although this compound has been reported to be well-tolerated.[4][9] | 1. Acclimatize animals to handling and gavage procedures before the start of the experiment. 2. Perform a pilot dose-response study to determine the optimal therapeutic dose with minimal adverse effects in your specific experimental setup. Monitor animals closely for any signs of distress. |
| Plasma CXCL12 levels are not elevated following this compound administration. | 1. Issues with blood sample collection or processing. 2. Incorrect dosage or administration of this compound. 3. Assay for CXCL12 measurement is not sensitive or specific enough. | 1. Follow standardized protocols for blood collection and processing to prevent degradation of CXCL12. 2. Double-check the dosing solution and administration technique. 3. Validate the CXCL12 ELISA or other assay to ensure it can accurately detect changes in plasma. |
Experimental Protocols
Cuprizone-Induced Demyelination and this compound Treatment
This protocol outlines a general procedure for a therapeutic study design.
1. Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old are commonly used to reduce variability).
-
Housing: House animals in a controlled environment with ad libitum access to food and water.
2. Cuprizone Administration:
-
Diet: Mix 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) into powdered rodent chow. Prepare fresh diet daily to ensure consistent potency.[6]
-
Duration: Feed mice the cuprizone diet for 5 weeks to induce robust demyelination.
3. This compound Administration (Therapeutic Model):
-
Preparation: Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosage: 100 mg/kg body weight.
-
Administration: Administer orally via gavage, twice daily (b.i.d.).
-
Timing: Begin treatment at week 3 of cuprizone feeding and continue until the end of the experiment.
4. Experimental Groups:
-
Group 1: Control (normal chow + vehicle).
-
Group 2: Cuprizone (cuprizone diet + vehicle).
-
Group 3: Cuprizone + this compound (cuprizone diet + this compound).
5. Tissue Collection and Analysis:
-
At the end of the 5-week period, euthanize mice and perfuse with 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight.
-
Process brains for paraffin (B1166041) embedding or cryosectioning.
-
Immunohistochemistry:
-
Quantification:
-
Use image analysis software to quantify the stained area for myelination markers in the corpus callosum.
-
Perform cell counts for oligodendrocyte markers in defined regions of the corpus callosum.
-
Data Presentation
Table 1: Quantification of Myelination and Oligodendrocyte Lineage Cells
| Group | Myelination (% Area Stained for MBP) | Mature Oligodendrocytes (CC1+ cells/mm²) | Oligodendrocyte Precursor Cells (NG2+ cells/mm²) |
| Control | |||
| Cuprizone | |||
| Cuprizone + this compound |
Table 2: Pharmacodynamic Marker
| Group | Plasma CXCL12 (pg/mL) |
| Control | |
| Cuprizone | |
| Cuprizone + this compound |
Visualizations
Signaling Pathway of this compound in Remyelination
Caption: Proposed mechanism of this compound in the CNS.
Experimental Workflow
Caption: Workflow for a therapeutic cuprizone study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
- 6. mdpi.com [mdpi.com]
- 7. Remyelination in Multiple Sclerosis: Findings in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cuprizone model for demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biospective.com [biospective.com]
- 11. Quantitative Imaging of White and Gray Matter Remyelination in the Cuprizone Demyelination Model Using the Macromolecular Proton Fraction [mdpi.com]
ACT-1004-1239 toxicity or adverse effects in mice
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of ACT-1004-1239 in murine experimental models. The following sections offer troubleshooting guidance and frequently asked questions based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally available small-molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3] Its mechanism of action involves blocking the binding of the natural ligands CXCL11 and CXCL12 to CXCR7. This inhibition prevents the recruitment of β-arrestin to the receptor, a key step in its signaling cascade.[1][3]
Q2: What is the expected pharmacodynamic effect of this compound in mice?
The primary and expected pharmacodynamic effect of this compound administration in mice is a dose-dependent increase in the plasma concentration of CXCL12.[1][4][5][6] This is considered a biomarker of target engagement, indicating that the antagonist is effectively blocking the scavenging function of CXCR7, which normally internalizes and degrades CXCL12.
Q3: What are the reported doses of this compound used in mice?
In preclinical studies, this compound has been administered to mice at doses ranging from 1 to 100 mg/kg, typically via oral gavage twice daily (b.i.d.).[2][4][5][7] Efficacy has been observed in models of multiple sclerosis and acute lung injury within this dose range.[2][8]
Q4: What is the general safety profile of this compound in mice?
Based on available preclinical data, this compound is reported to be "well-tolerated" in mice at doses up to 100 mg/kg b.i.d.[4][5] Published studies have primarily focused on efficacy and pharmacodynamics, and as such, detailed public reports on comprehensive toxicology assessments (e.g., clinical chemistry, hematology, histopathology) are limited. First-in-human studies also showed a favorable safety and tolerability profile.[8][9][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of CXCL12 increase in plasma | Insufficient dose or bioavailability issues. | - Ensure correct dosage and administration.- In rodents, this compound is a high-clearance drug with low bioavailability, necessitating a twice-daily dosing regimen.[7] |
| Unexpected clinical signs (e.g., lethargy, weight loss) | While specific adverse effects in mice are not detailed in public literature, any unexpected clinical signs should be carefully monitored. | - Record and quantify all clinical observations.- Consider a dose-reduction experiment.- If severe, euthanize the animal and perform a necropsy to investigate potential organ toxicities. |
| Variability in experimental results | Differences in mouse strain, age, or sex. | - Standardize the animal model characteristics.- Note that in human studies, female subjects had higher exposure to this compound.[4][5] This may be a factor to consider in murine studies. |
Quantitative Data Summary
The following table summarizes the dosing information for this compound from published murine studies.
| Parameter | Value | Reference |
| Dose Range | 1 - 100 mg/kg | [4][5] |
| Administration Route | Oral (p.o.), twice daily (b.i.d.) | [2][6] |
| Observed Effect | Dose-dependent increase in plasma CXCL12 | [1][4][5] |
| Reported Toxicity | Generally well-tolerated | [4][5] |
Experimental Protocols
Pharmacodynamic Assessment of this compound in Mice
This protocol describes the general procedure for evaluating the effect of this compound on plasma CXCL12 levels in mice, based on methodologies implied in the literature.
-
Animal Model: Use naive male DBA/1 mice or other appropriate strains.[6]
-
Acclimatization: Allow animals to acclimatize to the facility for a minimum of 7 days before the experiment.
-
Grouping: Randomly assign animals to vehicle and treatment groups.
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral administration.
-
Administration: Administer this compound or vehicle via oral gavage at the desired doses (e.g., 1, 10, 100 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 24 hours after the last dose).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
CXCL12 Measurement: Quantify CXCL12 levels in plasma using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Compare the plasma CXCL12 concentrations between the vehicle and this compound treated groups.
Visualizations
Signaling Pathway of CXCR7 Antagonism by this compound
The following diagram illustrates the proposed signaling pathway of CXCR7 and the mechanism of its inhibition by this compound. CXCR7, upon binding its ligands CXCL11 or CXCL12, recruits β-arrestin, which can lead to the activation of the MAPK/ERK signaling pathway. This compound blocks the initial ligand binding, thereby inhibiting this downstream signaling.
References
- 1. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data [frontiersin.org]
- 9. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
Technical Support Center: Enhancing the Efficacy of ACT-1004-1239 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ACT-1004-1239 in in vitro settings. The information provided aims to enhance experimental success and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3] Its primary mechanism involves blocking the receptor's ability to scavenge its chemokine ligands, CXCL11 and CXCL12.[4] This inhibition leads to an increase in the local concentrations of these chemokines, which can then modulate various cellular processes.
Q2: What are the key in vitro applications of this compound?
A2: A significant in vitro application of this compound is the promotion of oligodendrocyte precursor cell (OPC) maturation and differentiation into myelinating oligodendrocytes.[1][2][3][4] This makes it a valuable tool for research in demyelinating diseases such as multiple sclerosis.
Q3: What is the recommended concentration range for in vitro experiments?
A3: For promoting OPC differentiation, a concentration range of 1-10 µM has been shown to be effective.[5] However, as with any small molecule, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I prepare and store this compound for in vitro use?
A4: For solubility, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, formulations in 50% PEG300 and 50% Saline have been used, achieving a solubility of 1.67 mg/mL.[5] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.
Q5: What is the signaling pathway modulated by this compound?
A5: this compound, by antagonizing CXCR7, modulates the signaling pathways downstream of this receptor. CXCR7 primarily signals through β-arrestin, independent of G-protein activation.[7][8][9] This can lead to the activation of the MAP kinase (MAPK/ERK) pathway, which is implicated in oligodendrocyte differentiation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect on OPC differentiation | - Suboptimal concentration of this compound.- Insufficient incubation time.- Poor cell health or viability.- Inactive compound. | - Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to identify the optimal concentration.- Extend the incubation period. Studies have shown effects after 30 days of treatment.[5]- Ensure OPCs are healthy and proliferating before initiating differentiation. Check for microbial contamination.- Verify the integrity and purity of the this compound stock. |
| Cell toxicity or death at higher concentrations | - Off-target effects.- Solvent (e.g., DMSO) toxicity. | - Use the lowest effective concentration determined from your dose-response curve.- Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤0.1% for DMSO). Run a solvent-only control. |
| Precipitation of the compound in culture medium | - Poor solubility of this compound in the culture medium. | - Ensure the final concentration of this compound does not exceed its solubility limit in your specific medium. Gentle warming or sonication of the stock solution before dilution may help.[6]- Prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent or variable results between experiments | - Inconsistent cell seeding density.- Variability in reagent quality.- Inconsistent timing of treatments and assays. | - Maintain a consistent cell seeding density for all experiments.- Use reagents from the same lot where possible and follow consistent preparation protocols.- Adhere strictly to the established experimental timeline. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (CXCR7 Antagonism) | 3.2 nM | Human CXCR7 | [5] |
Note: Publicly available dose-response data for the in vitro oligodendrocyte differentiation assay is limited. Researchers are encouraged to generate their own dose-response curves to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Key Experiment: In Vitro Rat Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol is a synthesized methodology based on established procedures for OPC differentiation and the known application of this compound.[10][11][12]
1. Materials and Reagents:
-
Primary rat oligodendrocyte precursor cells (OPCs)
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA)[10]
-
OPC differentiation medium (e.g., Neurobasal medium with B-27 supplement and T3)[12]
-
This compound
-
DMSO (for stock solution)
-
Poly-L-ornithine and laminin-coated culture plates[12]
-
Antibodies for immunocytochemistry (e.g., anti-MBP for mature oligodendrocytes, anti-O4 for immature oligodendrocytes, anti-PDGFRα for OPCs)
-
DAPI for nuclear staining
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
2. Experimental Procedure:
-
Cell Seeding:
-
Coat culture plates with poly-L-ornithine followed by laminin (B1169045) to promote OPC adhesion and differentiation.[12]
-
Plate primary rat OPCs onto the coated plates at a density of 2.5 × 10⁴ to 5 × 10⁴ cells/cm².[12]
-
Culture the cells in OPC proliferation medium for 24-48 hours to allow for recovery and adherence.
-
-
Initiation of Differentiation:
-
After the initial culture period, aspirate the proliferation medium.
-
Wash the cells gently with PBS.
-
Add OPC differentiation medium to the cells.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in differentiation medium to achieve the desired final concentrations (e.g., in the range of 1-10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Add the prepared media with this compound or vehicle to the respective wells.
-
Incubate the cells for the desired duration. The differentiation process can be monitored over several days to weeks.
-
-
Assessment of Differentiation:
-
At the end of the treatment period, fix the cells.
-
Perform immunocytochemistry using antibodies against markers of different oligodendrocyte lineage stages (e.g., PDGFRα, O4, MBP).
-
Counterstain with DAPI to visualize cell nuclei.
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of mature (MBP-positive) oligodendrocytes relative to the total number of cells (DAPI-positive nuclei) in multiple fields per condition.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro OPC differentiation assay with this compound.
Caption: Proposed signaling pathway of this compound in promoting oligodendrocyte differentiation.
References
- 1. CXCR7 Is Involved in Human Oligodendroglial Precursor Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. β-arrestin- but not G protein-mediated signaling by the “decoy” receptor CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-arrestin- but not G protein-mediated signaling by the "decoy" receptor CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resonating with the signaling bias of CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Rat Oligodendrocyte Progenitor Cultures and Quantification of Oligodendrogenesis Using Dual-infrared Fluorescence Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ane.pl [ane.pl]
- 12. Differentiating Glial Precursor Cells into Astrocytes and Oligodendrocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to CXCR7 Antagonists in Preclinical Models of Multiple Sclerosis: ACT-1004-1239 vs. Other Key Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ACT-1004-1239, a novel CXCR7 antagonist, with other relevant CXCR7 antagonists investigated in preclinical models of multiple sclerosis (MS). The comparative analysis is based on available experimental data from studies utilizing the Experimental Autoimmune Encephalomyelitis (EAE) and cuprizone-induced demyelination models, two of the most widely used animal models that recapitulate key pathological features of MS, namely inflammation, demyelination, and remyelination.
Introduction to CXCR7 and its Role in Multiple Sclerosis
The chemokine receptor CXCR7, also known as ACKR3, is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL11 and CXCL12. Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein-coupled pathways to induce cell migration. Instead, it functions as a scavenger receptor, internalizing and degrading its ligands, thereby shaping chemokine gradients. In the context of multiple sclerosis, targeting CXCR7 has emerged as a promising therapeutic strategy due to its dual role in both immunomodulation and remyelination.[1][2] By antagonizing CXCR7, it is hypothesized that the local concentrations of CXCL12 can be increased, which can in turn promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes via the CXCR4 receptor. Furthermore, modulating chemokine gradients can impact the infiltration of immune cells into the central nervous system (CNS), a hallmark of MS.
Overview of Compared CXCR7 Antagonists
This guide focuses on the comparative efficacy and mechanism of action of the following CXCR7 antagonists in preclinical MS models:
-
This compound: A potent, selective, and orally available small molecule CXCR7 antagonist.[1][2]
-
CCX771: Another well-characterized small molecule antagonist of CXCR7.
While other CXCR7 modulators exist, such as VUF11207, available literature primarily describes it as a CXCR7 agonist, making it unsuitable for a direct comparison of antagonistic effects in this context.
Comparative Efficacy in Preclinical MS Models
The following tables summarize the available quantitative data on the efficacy of this compound and CCX771 in the EAE and cuprizone-induced demyelination models. It is important to note that the data presented are derived from separate studies, and direct head-to-head comparative trials are limited. Variations in experimental protocols, such as animal strains, disease induction methods, and scoring systems, should be considered when interpreting these results.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is an inflammatory demyelinating disease of the CNS that mimics many of the clinical and pathological features of MS.
| Parameter | This compound | CCX771 |
| EAE Model | MOG35-55-induced EAE in C57BL/6 mice | Adoptive transfer EAE |
| Dosage | 10-100 mg/kg, orally, twice daily[1] | 5 and 10 mg/kg, daily |
| Administration Route | Oral (p.o.)[1] | Not specified in available abstracts |
| Effect on Clinical Score | Significant dose-dependent reduction in disease clinical scores[1] | Ameliorated clinical severity of EAE |
| Effect on CNS Immune Infiltration | Significantly reduced immune cell infiltrates into the CNS[1] | Reduced leukocyte infiltration into the CNS parenchyma |
Cuprizone-Induced Demyelination Model
The cuprizone (B1210641) model is a toxic model of demyelination that allows for the study of both demyelination and spontaneous remyelination in the absence of a significant peripheral immune cell infiltrate.
| Parameter | This compound | CCX771 |
| Effect on Myelination | Significantly increased the number of mature myelinating oligodendrocytes and enhanced myelination in vivo.[1] | Increased OPC proliferation and differentiation resulting in enhanced remyelination.[3] |
| Effect on Oligodendrocyte Precursor Cell (OPC) Differentiation | Promoted the maturation of OPCs into myelinating oligodendrocytes in vitro.[1] | Increased OPC differentiation.[3] |
Mechanism of Action: A Dual Approach
Both this compound and CCX771 appear to exert their therapeutic effects in MS models through a dual mechanism of action: immunomodulation and direct promotion of remyelination.
Immunomodulatory Effects
By blocking CXCR7-mediated scavenging of CXCL11 and CXCL12, these antagonists are thought to alter chemokine gradients at the blood-brain barrier. This can lead to a reduction in the transmigration of pathogenic immune cells, such as T cells and macrophages, into the CNS, thereby reducing inflammation and subsequent tissue damage.
Pro-myelinating Effects
The antagonism of CXCR7 on oligodendrocyte precursor cells (OPCs) leads to an increase in local CXCL12 availability. This elevated CXCL12 can then signal through the CXCR4 receptor on OPCs, a pathway known to be crucial for their differentiation into mature, myelin-producing oligodendrocytes. This direct effect on remyelination offers a significant advantage over purely immunomodulatory therapies.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Dual mechanism of CXCR7 antagonists in MS models.
Caption: General workflow for EAE studies.
Caption: Workflow for cuprizone-induced demyelination studies.
Detailed Experimental Protocols
MOG35-55-Induced EAE in C57BL/6 Mice
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Immunization: On day 0, mice are subcutaneously immunized with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin.
-
Treatment: Oral administration of this compound (10-100 mg/kg, twice daily) or vehicle is initiated on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Histological Analysis: At the end of the study, spinal cords are collected for histological analysis of inflammation (e.g., Hematoxylin and Eosin staining) and demyelination (e.g., Luxol Fast Blue staining).
-
Immune Cell Profiling: In some studies, brains and spinal cords are processed to isolate immune cells for flow cytometric analysis to quantify the infiltration of different immune cell populations (e.g., T cells, macrophages).
Cuprizone-Induced Demyelination
-
Animals: Male C57BL/6 mice, 8 weeks old.
-
Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination.
-
Treatment: Treatment with this compound or vehicle is typically initiated during the last few weeks of the cuprizone diet or during the recovery phase after withdrawal of the cuprizone diet.
-
Remyelination Phase: After the cuprizone diet, mice are returned to a normal diet to allow for spontaneous remyelination.
-
Tissue Analysis: At various time points during and after cuprizone treatment, brains are collected for histological and immunohistochemical analysis. Myelination is assessed using stains like Luxol Fast Blue or by immunostaining for myelin proteins such as Myelin Basic Protein (MBP). Oligodendrocyte lineage cells are identified using markers like Olig2 (all oligodendrocyte lineage cells), CC1 (mature oligodendrocytes), and PDGFRα (oligodendrocyte precursor cells).
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
-
Cell Culture: Primary rat OPCs are cultured in a co-culture system with dorsal root ganglion neurons or in a defined medium that supports their proliferation.
-
Treatment: OPCs are treated with different concentrations of the CXCR7 antagonist (e.g., this compound) or vehicle.
-
Differentiation Induction: Differentiation is induced by withdrawing mitogens (e.g., PDGF-AA and bFGF) from the culture medium.
-
Immunocytochemistry: After a defined period of differentiation (e.g., 5-7 days), cells are fixed and stained for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP).
-
Quantification: The number of MBP-positive cells is quantified to assess the extent of OPC differentiation.
Conclusion
The available preclinical data strongly suggest that CXCR7 antagonism is a viable and promising therapeutic strategy for multiple sclerosis. Both this compound and CCX771 have demonstrated efficacy in widely accepted animal models of the disease, exhibiting both immunomodulatory and pro-remyelinating effects. This compound, as a potent and orally available compound, shows significant potential for clinical development.
Further head-to-head comparative studies are warranted to definitively establish the relative potency and efficacy of different CXCR7 antagonists. Such studies, conducted under standardized experimental conditions, would provide invaluable data for selecting the most promising candidates for clinical trials in MS patients. The dual mechanism of action of these compounds, targeting both inflammation and remyelination, represents a significant advancement in the quest for more effective and comprehensive treatments for this debilitating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CXCR7/ACKR3 as a therapeutic strategy to promote remyelination in the adult central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ACT-1004-1239 and Fingolimod for Inflammatory Demyelinating Diseases
A new investigational drug, ACT-1004-1239, presents a novel dual-action mechanism targeting both immunomodulation and myelin repair, distinguishing it from the established multiple sclerosis therapy, Fingolimod (B1672674), which primarily acts as an immunomodulator. While Fingolimod has a well-documented efficacy profile from extensive clinical trials in relapsing-remitting multiple sclerosis (RRMS), this compound is in early-stage clinical development with promising preclinical data.
This guide provides a detailed comparison of this compound and Fingolimod, focusing on their mechanisms of action, available efficacy data from preclinical and clinical studies, and the experimental protocols underlying the key findings. This objective analysis is intended for researchers, scientists, and drug development professionals to understand the therapeutic potential and distinguishing features of these two compounds.
Mechanism of Action: A Tale of Two Pathways
Fingolimod and this compound employ distinct strategies to combat the pathology of inflammatory demyelinating diseases like multiple sclerosis.
Fingolimod (Gilenya) , an approved oral therapy for RRMS, is a sphingosine-1-phosphate (S1P) receptor modulator.[1][2][3][4][5] In vivo, it is phosphorylated to fingolimod-phosphate, which binds to S1P receptors on lymphocytes.[1][3][5] This binding initially activates the receptors but subsequently leads to their internalization and degradation, effectively making it a functional antagonist.[1][5] The downregulation of S1P1 receptors prevents lymphocytes from exiting the lymph nodes, thereby reducing their infiltration into the central nervous system (CNS) where they would otherwise attack the myelin sheath.[1][2][3][5] Fingolimod can cross the blood-brain barrier and may have direct effects within the CNS.[1][3]
This compound , a first-in-class, orally active CXCR7 (also known as ACKR3) antagonist, exhibits a dual mechanism of action.[6][7][8][9] Firstly, it has an immunomodulatory effect by reducing the infiltration of immune cells, including T cells, into the CNS.[7][8] Secondly, and distinctly from Fingolimod, it demonstrates a pro-myelinating effect by promoting the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes, which are responsible for repairing the damaged myelin sheath.[7][8] this compound is currently in Phase 1 clinical development.[9][10]
Comparative Efficacy Data
Direct comparative clinical trials between this compound and Fingolimod have not been conducted. The following tables summarize the available efficacy data from their respective studies.
Fingolimod: Clinical Efficacy in Relapsing-Remitting Multiple Sclerosis
Fingolimod has demonstrated significant efficacy in reducing disease activity in patients with RRMS across multiple large-scale, long-term clinical trials.
| Efficacy Endpoint | FREEDOMS Trial (vs. Placebo, 24 months)[11][12] | TRANSFORMS Trial (vs. Interferon beta-1a, 12 months)[12][13] |
| Annualized Relapse Rate (ARR) | 0.18 (Fingolimod 0.5 mg) vs. 0.40 (Placebo) | 0.16 (Fingolimod 0.5 mg) vs. 0.33 (Interferon) |
| Relative Reduction in ARR | 54% vs. Placebo | 52% vs. Interferon[12] |
| Patients Relapse-Free | ~83% (Fingolimod 0.5 mg) | ~83% (Fingolimod 0.5 mg) vs. 69% (Interferon)[11][13] |
| Disability Progression (Confirmed at 3 months) | Not Statistically Significant | Not Statistically Significant[11][13] |
| Disability Progression (Confirmed at 6 months) | 12.5% (Fingolimod 0.5 mg) vs. 19% (Placebo)[11] | - |
| New or Newly Enlarging T2 Lesions | 49.5% (Fingolimod 0.5 mg) vs. 78.8% (Placebo)[11] | Significant reduction vs. Interferon |
| Gadolinium-enhancing T1 Lesions | 10.3% (Fingolimod 0.5 mg) vs. 34.9% (Placebo)[11] | Significant reduction vs. Interferon |
| Brain Volume Loss | Significantly reduced vs. Placebo[11][12] | Significant benefit vs. Interferon[12] |
This compound: Preclinical Efficacy in Mouse Models
The efficacy of this compound has been evaluated in established mouse models of multiple sclerosis: Experimental Autoimmune Encephalomyelitis (EAE), which models the inflammatory aspects of the disease, and the cuprizone (B1210641) model, which is used to study demyelination and remyelination.
| Efficacy Endpoint | MOG-induced EAE Mouse Model[7][8][9] | Cuprizone-induced Demyelination Mouse Model[7][8][9][10] |
| Clinical Disease Score | Significant dose-dependent reduction | - |
| Survival Rate | Increased | - |
| CNS Immune Cell Infiltration | Significantly reduced | - |
| Plasma Neurofilament Light Chain | Reduced | - |
| Myelination | Increased | Significantly enhanced |
| Mature Myelinating Oligodendrocytes | - | Significantly increased number |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols for the studies cited.
Fingolimod Clinical Trials
The FREEDOMS trial was a double-blind, placebo-controlled study where 1,272 patients with RRMS were randomized to receive once-daily oral fingolimod (0.5 mg or 1.25 mg) or placebo for 24 months.[11] The primary outcome was the annualized relapse rate (ARR). Secondary outcomes included disability progression, as measured by the Expanded Disability Status Scale (EDSS), and various MRI measures such as the number of new or newly enlarged T2 lesions and gadolinium-enhancing T1 lesions.[11]
The TRANSFORMS trial was a 12-month, double-blind, active-controlled study that randomized 1,292 RRMS patients to receive oral fingolimod (0.5 mg or 1.25 mg daily) or intramuscular interferon beta-1a once weekly.[12][13] The primary endpoint was the ARR. MRI endpoints were key secondary outcomes.[12]
This compound Preclinical Studies
The Myelin Oligodendrocyte Glycoprotein (MOG)-induced EAE model is a standard animal model for studying the inflammatory and autoimmune aspects of multiple sclerosis.[7][8] In these studies, EAE was induced in mice, and treatment with this compound (10-100 mg/kg, administered orally twice daily) was initiated.[7][8] The efficacy was assessed by monitoring clinical disease scores, survival rates, and by post-mortem analysis of the CNS for immune cell infiltrates.[7][8]
The Cuprizone-induced demyelination model is used to study toxic demyelination and subsequent remyelination in the CNS, largely independent of the peripheral immune system.[7][8][10] Mice were fed a cuprizone diet to induce demyelination. Following this, cuprizone was withdrawn, and treatment with this compound was initiated to assess its effect on remyelination.[10] The outcomes were measured by analyzing the extent of myelination and the number of mature oligodendrocytes in the brain.[7][8]
Conclusion
Fingolimod is a well-established oral therapy for RRMS with a primary mechanism of sequestering lymphocytes, thereby reducing neuroinflammation. Its efficacy in reducing relapse rates and MRI lesion activity is supported by robust clinical trial data. This compound is an emerging therapeutic candidate with a novel dual mechanism that addresses both inflammation and remyelination. While preclinical data in mouse models are promising, demonstrating both immunomodulatory and pro-myelinating effects, its clinical efficacy in patients with demyelinating diseases is yet to be determined through rigorous clinical trials. The distinct pro-myelinating action of this compound represents a potential advantage and a key area of investigation as it progresses through clinical development. Future head-to-head studies will be necessary to definitively compare the efficacy of these two agents.
References
- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. neurology.org [neurology.org]
- 11. Clinical efficacy, safety, and tolerability of fingolimod for the treatment of relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. dovepress.com [dovepress.com]
A Comparative Analysis of ACT-1004-1239 and Glatiramer Acetate in the Treatment of Experimental Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical preclinical model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). This guide provides a detailed, objective comparison of two immunomodulatory agents, ACT-1004-1239 and Glatiramer Acetate, and their respective therapeutic effects in EAE models. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of these compounds.
Compound Overview
This compound is a first-in-class, orally available small molecule antagonist of the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3.[1] By blocking CXCR7, this compound is designed to modulate the immune response and promote remyelination.[1]
Glatiramer Acetate (GA) , marketed as Copaxone®, is a synthetic random polymer of four amino acids (L-glutamic acid, L-lysine, L-alanine, and L-tyrosine).[2] It is an established first-line treatment for relapsing-remitting MS and is thought to act as an immune modulator, shifting the T-cell response from a pro-inflammatory to an anti-inflammatory profile.[2][3]
Mechanism of Action
The therapeutic effects of this compound and Glatiramer Acetate in EAE are attributed to their distinct mechanisms of action that ultimately lead to the suppression of neuroinflammation and, in the case of this compound, potential promotion of myelin repair.
This compound: CXCR7 Antagonism
This compound exerts its effects by blocking the CXCR7 receptor. CXCR7 is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL11 and CXCL12. Unlike typical chemokine receptors, CXCR7 does not signal through G-proteins but primarily functions as a scavenger receptor, internalizing and degrading its ligands. This scavenging activity creates chemokine gradients that are crucial for immune cell trafficking.
By antagonizing CXCR7, this compound is believed to:
-
Reduce Immune Cell Infiltration into the CNS: By disrupting CXCL12 gradients, this compound may hinder the migration of pathogenic immune cells, such as T cells and monocytes, across the blood-brain barrier into the central nervous system.[1]
-
Promote Myelin Repair: Increased local concentrations of CXCL12, due to reduced scavenging, may promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1]
References
A Comparative Guide to Remyelination-Promoting Agents: Validating the Efficacy of ACT-1004-1239
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ACT-1004-1239, a novel CXCR7 antagonist, with other promising remyelination-promoting agents. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.
Executive Summary
Promoting remyelination is a key therapeutic strategy for demyelinating diseases such as multiple sclerosis (MS). This guide evaluates the efficacy of this compound in this context and compares it with three other notable compounds: Opicinumab (an anti-LINGO-1 antibody), GPR17 antagonists, and Clemastine (an antihistamine). This compound demonstrates a dual mechanism of action, exhibiting both immunomodulatory and direct pro-remyelinating effects by targeting the CXCR7 receptor. In preclinical models, it has shown a significant capacity to enhance the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes, leading to increased myelination.[1][2] This positions it as a promising candidate for further clinical development.
Comparative Data on Remyelination Agents
The following tables summarize the available quantitative data from preclinical and clinical studies on this compound and its comparators.
Table 1: Preclinical Efficacy in the Cuprizone-Induced Demyelination Model
| Compound | Dosage | Key Findings | Reference |
| This compound | 100 mg/kg, p.o., twice daily | Significantly increased the number of mature myelinating oligodendrocytes and enhanced myelination in vivo. | [1][2] |
| GPR17 Antagonist | Not specified | Enhanced oligodendrocyte differentiation in culture. | [3] |
| Clemastine | 10 mg/kg/day for 3 weeks (oral) | Enhanced remyelination in the corpus callosum, cerebral cortex, and hippocampus; increased mature oligodendrocytes. | [4] |
| Opicinumab (anti-LINGO-1) | Not typically evaluated in the cuprizone (B1210641) model | Primarily evaluated in EAE models and clinical trials. |
Table 2: Preclinical Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Dosage | Key Findings | Reference |
| This compound | 10-100 mg/kg, p.o., twice daily | Significant dose-dependent reduction in clinical scores and increased survival. At 100 mg/kg, delayed disease onset and reduced CNS immune cell infiltrates. | [1] |
| GPR17 Antagonist | Not specified | Animals treated with GPR17-targeting compounds showed significantly improved mean clinical scores. | [5] |
| Opicinumab (anti-LINGO-1) | Not specified | Functional recovery, improved axonal integrity, and newly formed myelin sheaths. | [6] |
| Clemastine | 5 mg/kg/day for 15 days (oral) | Improved clinical scores and enhanced remyelination. | [7] |
Table 3: Clinical Trial Data
| Compound | Phase | Key Findings | Reference |
| This compound | Phase I | Safe and well-tolerated up to 200 mg. Dose-dependent increase in plasma CXCL12, a biomarker of target engagement. | [8] |
| Opicinumab (anti-LINGO-1) | Phase II (SYNERGY trial) | Did not show a significant dose-linear improvement in disability. Some evidence of potential effect at specific doses in younger patients with lower disease burden. | [9][10] |
| Clemastine | Phase II (ReBUILD trial) | Reduced latency delay on visual evoked potentials (VEP), suggesting myelin repair. Modest improvement in low-contrast letter acuity. | [11][12] |
| GPR17 Antagonists | Preclinical/Phase I | Compounds have been identified that promote oligodendrocyte differentiation. | [5][13] |
Experimental Protocols
Detailed methodologies for the key preclinical models cited are crucial for the interpretation and replication of findings.
Cuprizone-Induced Demyelination Model
This model is used to study demyelination and remyelination independent of a primary autoimmune response.
-
Induction: Male C57BL/6 mice (6-9 weeks old) are fed a diet containing 0.2% cuprizone mixed into powdered chow for 5-6 weeks.[14] This induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.
-
Treatment: Test compounds are typically administered during or after the cuprizone diet. For remyelination studies, treatment often begins after the cessation of the cuprizone diet, allowing for the assessment of spontaneous and drug-enhanced repair.
-
Assessment:
-
Histology: Brain sections are stained with Luxol Fast Blue (LFB) to assess the degree of myelination. Immunohistochemistry for myelin basic protein (MBP) and oligodendrocyte markers (e.g., Olig2, APC) is also performed.
-
Electron Microscopy: Provides ultrastructural analysis of myelin sheath thickness and axonal integrity.
-
Behavioral Tests: While less common in this model, some studies assess motor coordination and cognitive function.[4]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, mimicking the inflammatory and demyelinating aspects of the disease.
-
Induction (MOG35-55 in C57BL/6 mice):
-
Antigen Emulsion: Myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[15][16]
-
Immunization: Mice are immunized subcutaneously with the MOG/CFA emulsion on day 0.[17]
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 to facilitate the entry of immune cells into the central nervous system.[15][16][17]
-
-
Clinical Scoring: Disease progression is monitored daily using a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Assessment:
-
Histology: Spinal cord and brain sections are analyzed for immune cell infiltration (H&E staining) and demyelination (LFB staining).
-
Flow Cytometry: To quantify immune cell populations in the CNS.
-
Axonal Integrity: Immunohistochemistry for neurofilament proteins.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these agents is fundamental to their rational development.
This compound and the CXCR7 Signaling Pathway
This compound is an antagonist of the atypical chemokine receptor CXCR7 (also known as ACKR3). In the context of remyelination, CXCR7 is thought to act as a "scavenger" for the chemokine CXCL12. By binding and internalizing CXCL12, CXCR7 reduces its availability to bind to its signaling receptor, CXCR4. The antagonism of CXCR7 by this compound is proposed to increase the local concentration of CXCL12, leading to enhanced CXCR4 signaling in OPCs, which promotes their maturation into myelinating oligodendrocytes.
Opicinumab and the LINGO-1 Signaling Pathway
LINGO-1 is a negative regulator of oligodendrocyte differentiation. It is a transmembrane protein that, when activated, inhibits the maturation of OPCs. The proposed mechanism involves the activation of the RhoA signaling pathway. Opicinumab, an antibody that binds to LINGO-1, blocks its inhibitory function, thereby promoting OPC differentiation and myelination.[18][19]
GPR17 Antagonists and Signaling
GPR17 is a G protein-coupled receptor that acts as a negative regulator of OPC maturation. Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the signaling pathways that promote differentiation. GPR17 antagonists block this receptor, leading to an increase in cAMP and subsequent promotion of OPC maturation.[20][21]
Conclusion
This compound presents a compelling profile as a remyelination-promoting agent with a novel, dual mechanism of action. Its ability to both modulate the immune response and directly stimulate OPC maturation distinguishes it from other agents that primarily target one aspect of the disease pathology. While clinical data for this compound is still in its early stages, the preclinical evidence is robust and warrants further investigation. Continued research and well-designed clinical trials will be essential to fully elucidate its therapeutic potential and position it within the evolving landscape of remyelination therapies.
References
- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myrobalan Therapeutics – Myrobalan Presents GPR17 Antagonist Preclinical Data at ECTRIMS 2024 [myrotx.com]
- 4. researchgate.net [researchgate.net]
- 5. investor.omeros.com [investor.omeros.com]
- 6. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Opicinumab: is it a potential treatment for multiple sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. msaustralia.org.au [msaustralia.org.au]
- 11. escholarship.org [escholarship.org]
- 12. biospective.com [biospective.com]
- 13. GPR17-Targeting Compounds Identified by Omeros Promote Myelination [prnewswire.com]
- 14. msdiscovery.org [msdiscovery.org]
- 15. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 16. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 17. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LINGO-1 negatively regulates myelination by oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LINGO-1, a transmembrane signaling protein, inhibits oligodendrocyte differentiation and myelination through intercellular self-interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phenotypic changes, signaling pathway, and functional correlates of GPR17-expressing neural precursor cells during oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of CXCR7 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of prominent CXCR7 (ACKR3) inhibitors. The data presented here is compiled from various studies to offer a comprehensive overview of their performance in key biochemical and cellular assays.
The atypical chemokine receptor CXCR7, also known as ACKR3, is a G-protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cancer progression, inflammation, and neurological conditions.[1] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein pathways but rather through β-arrestin recruitment, leading to the modulation of downstream pathways such as the MAPK/ERK pathway.[1][2] This unique signaling profile makes CXCR7 an attractive therapeutic target. This guide focuses on a head-to-head comparison of several CXCR7 inhibitors based on their in vitro performance.
Performance of CXCR7 Inhibitors: A Comparative Analysis
The efficacy of various CXCR7 inhibitors has been evaluated using several in vitro assays, primarily focusing on their ability to inhibit ligand binding and modulate downstream signaling. The following table summarizes the quantitative data for some of the well-characterized CXCR7 inhibitors. It is important to note that the data is collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | Target | Assay | Cell Line | IC50/EC50 | Reference |
| CCX771 | Small Molecule | Human CXCR7 | [¹²⁵I]-CXCL12 Binding | Not Specified | IC50: 4.1 nM | [3] |
| Human CXCR7 | β-arrestin Recruitment | Lymphoblastic Leukemia Model | Agonist Activity | [3] | ||
| ACT-1004-1239 | Small Molecule | Human CXCR7 | CXCL11/CXCL12-induced β-arrestin Recruitment | Not Specified | IC50: 3.2 nM | [4][5] |
| TC14012 | Peptidomimetic | Human CXCR7 | β-arrestin 2 Recruitment | Not Specified | EC50: 350 nM | [3][6] |
| Human CXCR4 | Binding Inhibition | Not Specified | IC50: 19.3 nM | [4] | ||
| FC313 | Cyclic Pentapeptide | Human CXCR7 | CXCL12 Binding | Not Specified | IC50: 0.80 µM | [1] |
| Human CXCR7 | β-arrestin Recruitment | Not Specified | EC50: 0.095 µM | [1] | ||
| Plerixafor (AMD3100) | Small Molecule | Human CXCR7 | β-arrestin Recruitment | Not Specified | EC50: 140 µM | [1] |
| VUF11207 | Small Molecule | Human CXCR7 | β-arrestin 2 Recruitment | Not Specified | pEC50: 8.8 | [4] |
| Human CXCR7 | Binding | Not Specified | pKi: 8.1 | [4] | ||
| CCX662 | Small Molecule | Human CXCR7 | ¹²⁵I-CXCL12 Binding | Not Specified | IC50: 9 nM | [4] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CXCR7 inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CXCR4 and CXCR7 Is Protective in Acute Peritoneal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in CXCR7 Modulators [mdpi.com]
Benchmarking ACT-1004-1239: A Comparative Guide to Standard Multiple Sclerosis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug ACT-1004-1239 with established standard-of-care therapies for Multiple Sclerosis (MS). The information is compiled from publicly available preclinical and clinical data to assist researchers, scientists, and drug development professionals in evaluating the potential of this novel compound.
Introduction to this compound
This compound is an orally available, potent, and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] Its novel mechanism of action offers a dual approach to treating MS by potentially providing both immunomodulatory and pro-myelinating effects.[1][2] Preclinical studies have demonstrated its ability to reduce neuroinflammation and enhance myelin repair in animal models of MS.[1][2] A Phase 1 clinical trial in healthy volunteers has shown the compound to be safe and well-tolerated.[3]
Mechanism of Action of this compound
This compound functions by blocking the CXCR7 receptor, which is responsible for scavenging the chemokine CXCL12. By inhibiting this scavenging activity, this compound leads to a dose-dependent increase in the plasma concentration of CXCL12.[2] This elevation of CXCL12 is believed to mediate the therapeutic effects by modulating immune cell trafficking and promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2]
Preclinical Efficacy of this compound
The efficacy of this compound has been evaluated in two key animal models of MS: the Experimental Autoimmune Encephalomyelitis (EAE) model, which primarily reflects the inflammatory aspects of the disease, and the cuprizone-induced demyelination model, which focuses on myelin and oligodendrocyte pathology.
Experimental Autoimmune Encephalomyelitis (EAE) Model
In the MOG-induced EAE mouse model, oral administration of this compound resulted in a significant dose-dependent reduction in clinical disease severity.[1] At the highest dose tested (100 mg/kg, twice daily), the treatment delayed disease onset and significantly reduced the infiltration of pathogenic immune cells into the central nervous system (CNS).[1][4]
| Dose of this compound (oral, twice daily) | Mean EAE Clinical Score at Peak of Disease (Day 16-17) | Reduction in CNS Infiltrating Immune Cells (CD45+ cells) |
| Vehicle | ~3.5 | Baseline |
| 10 mg/kg | Not specified | Not specified |
| 30 mg/kg | Not specified | Not specified |
| 100 mg/kg | ~1.5 | Significant reduction |
| ***p < 0.001 vs. vehicle-treated EAE mice. |
Cuprizone-Induced Demyelination Model
In the cuprizone (B1210641) model, which induces demyelination and oligodendrocyte loss, treatment with this compound demonstrated pro-myelinating effects. The treatment significantly increased the number of mature, myelinating oligodendrocytes and enhanced overall myelination in the brain.[2]
| Treatment Group | Mature Myelinating Oligodendrocytes | Myelination Level |
| Vehicle | Baseline | Demyelinated |
| This compound (100 mg/kg, twice daily) | Significantly increased | Enhanced myelination |
Phase 1 Clinical Data for this compound
A first-in-human, randomized, double-blind, placebo-controlled study in healthy male volunteers demonstrated that single oral doses of this compound were safe and well-tolerated up to 200 mg. The pharmacokinetic profile supports once-daily dosing.[3]
| Pharmacokinetic Parameter | Value (at doses ≥ 10 mg) |
| Time to Maximum Plasma Concentration (Tmax) | 1.75 - 3.01 hours |
| Terminal Half-life (t1/2) | Approximately 19 hours |
| Bioavailability | Not specified in the provided results |
| Target Engagement (Plasma CXCL12 levels) | Dose-dependent increase |
Comparison with Standard Multiple Sclerosis Therapies
The following tables provide a comparative overview of this compound's preclinical data alongside the established clinical efficacy and safety profiles of standard MS therapies. It is crucial to note that direct comparisons between preclinical animal data and human clinical trial data are inherently limited and should be interpreted with caution.
Efficacy Comparison
| Therapy | Mechanism of Action | Annualized Relapse Rate (ARR) Reduction (vs. Placebo or Active Comparator) | Disability Progression Reduction (vs. Placebo or Active Comparator) |
| This compound (Preclinical) | CXCR7 Antagonist | Dose-dependent reduction in EAE clinical score[1] | Not directly measured in EAE model |
| Interferon-β | Immunomodulatory; reduces T-cell activation and proliferation, alters cytokine balance[5][6][7] | ~30% vs. placebo | Modest reduction |
| Glatiramer Acetate (B1210297) | Immunomodulatory; induces anti-inflammatory Th2 cells, may act as a myelin antigen decoy[8][9][10][11] | ~29-34% vs. placebo[[“]] | Modest reduction |
| Natalizumab | α4-integrin antagonist; blocks lymphocyte migration into the CNS[13][14][15][16][17] | ~68% vs. placebo | 42% reduction in risk of sustained disability progression |
| Fingolimod | Sphingosine-1-phosphate receptor modulator; sequesters lymphocytes in lymph nodes[[“]][18][19][20][21] | 54% vs. placebo; 52% vs. interferon-β-1a | 30% reduction in risk of 3-month confirmed disability progression vs. placebo |
| Ocrelizumab | Anti-CD20 monoclonal antibody; depletes B cells[22][23][24][25][26] | 46-47% vs. interferon-β-1a | 40% reduction in risk of 12-week confirmed disability progression vs. interferon-β-1a |
Safety and Tolerability Comparison
| Therapy | Common Adverse Events |
| This compound (Phase 1) | Well-tolerated in healthy volunteers up to 200 mg[3] |
| Interferon-β | Flu-like symptoms, injection site reactions, depression, elevated liver enzymes.[5][27][28] |
| Glatiramer Acetate | Injection site reactions, immediate post-injection reaction (flushing, chest pain, palpitations), lipoatrophy.[8][9][29] |
| Natalizumab | Headache, fatigue, urinary tract infections, arthralgia. Risk of Progressive Multifocal Leukoencephalopathy (PML).[13][14][17] |
| Fingolimod | Headache, diarrhea, cough, elevated liver enzymes, bradycardia (first-dose observation required), macular edema.[[“]][18][19][20] |
| Ocrelizumab | Infusion reactions, upper respiratory tract infections, skin infections.[22][24][25][26] |
Experimental Protocols
MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE)
This model is induced in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) on day 0. Pertussis toxin is administered intravenously on days 0 and 2 to facilitate the entry of inflammatory cells into the CNS. Clinical signs of EAE, such as tail limpness and limb paralysis, are typically scored daily on a scale of 0 to 5.
Cuprizone-Induced Demyelination
This model is induced in mice by feeding them a diet containing 0.2% cuprizone for a period of 5-6 weeks. This leads to oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. Following the demyelination phase, mice are returned to a normal diet to assess remyelination. Treatment with this compound or vehicle is administered during the demyelination or remyelination phase, depending on the study design.
Conclusion
This compound, with its dual mechanism of action targeting both immunomodulation and remyelination, presents a promising novel approach for the treatment of MS. Preclinical data in established animal models demonstrate its potential to reduce disease severity and promote myelin repair. The favorable safety and pharmacokinetic profile from the Phase 1 study supports its further clinical development. Future clinical trials in MS patients will be crucial to determine its efficacy and safety relative to the currently available standard-of-care therapies. This guide provides a foundational comparison to aid in the ongoing evaluation of this investigational compound.
References
- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and adverse effects of multiple sclerosis drugs: a review article. Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. What is the Mechanism of Action in COPAXONE® (glatiramer acetate injection)? [copaxonehcp.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Glatiramer acetate: mechanisms of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of glatiramer acetate in multiple sclerosis and its potential for the development of new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Natalizumab: A new treatment for relapsing remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natalizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Natalizumab in Multiple Sclerosis Treatment: From Biological Effects to Immune Monitoring [frontiersin.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. clinician.com [clinician.com]
- 18. Mechanisms of fingolimod's efficacy and adverse effects in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Fingolimod (Gilenya): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 21. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the mechanism of action of Ocrelizumab? [synapse.patsnap.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Ocrevus (ocrelizumab): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 26. Ocrelizumab: a new milestone in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Interferons in the Treatment of Multiple Sclerosis: A Clinical Efficacy, Safety, and Tolerability Update - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cutaneous Adverse Events Associated with Interferon-β Treatment of Multiple Sclerosis [mdpi.com]
- 29. Adverse side effects of Glatiramer acetate and Interferon beta-1a in patients with multiple sclerosis: A systematic review of case reports - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on ACT-1004-1239: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published preclinical findings for ACT-1004-1239, a first-in-class CXCR7 antagonist, with alternative therapies for demyelinating diseases. The information is compiled from publicly available research to facilitate the replication and extension of these findings.
Executive Summary
This compound is a potent and selective antagonist of the CXCR7 receptor, also known as ACKR3.[1] Published research highlights its dual mechanism of action: reducing neuroinflammation and promoting remyelination, making it a promising candidate for treating inflammatory demyelinating diseases like multiple sclerosis (MS).[2][3] Preclinical studies in mouse models of MS, namely Experimental Autoimmune Encephalomyelitis (EAE) and the cuprizone-induced demyelination model, have demonstrated its efficacy. This guide summarizes the key quantitative data from these studies, outlines the experimental protocols, and provides visual representations of the underlying biological pathways.
Data Presentation
Table 1: In Vivo Efficacy of this compound in the EAE Mouse Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Clinical Score (vs. Vehicle) | Cumulative Disease Score (vs. Vehicle) | Survival Rate (%) | Key Findings |
| Vehicle | - | 2.7 ± 0.5[4] | 30.68 ± 2.42[5] | Not explicitly stated, but lower than treated groups | Progressive paralysis and disease severity. |
| This compound | 10 | Dose-dependent reduction[6] | Significant reduction (p < 0.05)[6] | Increased[3] | Dose-dependently reduces disease severity. |
| This compound | 100 | Significant reduction (p < 0.05)[6] | Significant reduction (p < 0.05)[6] | Significantly increased[3] | Delays disease onset and reduces CNS immune cell infiltrates.[3] |
| This compound | 150 | Significant reduction (p < 0.05)[6] | Significant reduction (p < 0.05)[6] | Not explicitly stated | Shows a clear dose-response relationship in reducing EAE severity. |
Table 2: Pro-myelinating Effects of this compound in the Cuprizone (B1210641) Mouse Model
| Treatment Group | Key Findings |
| Vehicle | Significant demyelination and loss of mature oligodendrocytes.[7] |
| This compound | Significantly increased the number of mature myelinating oligodendrocytes and enhanced myelination in vivo.[3] |
Table 3: Comparison with Alternative MS Therapies in Preclinical Models
| Compound | Mechanism of Action | EAE Model Efficacy | Cuprizone Model Efficacy |
| Fingolimod (FTY720) | Sphingosine-1-phosphate (S1P) receptor modulator[5] | Reduces clinical scores and CNS inflammation.[8][9] | Reduces astrocyte and microglial activation.[10] |
| Dimethyl Fumarate (B1241708) (DMF) | Nrf2 pathway activator[11] | Reduces relapse rates and MRI lesions in some models. | Improves neuronal network activity and behavioral deficits.[11] Preserves myelin.[12] |
| Teriflunomide | Inhibits de novo pyrimidine (B1678525) synthesis[13] | Ameliorates disease severity by reducing inflammation and demyelination.[13] | Data not readily available in published literature. |
Experimental Protocols
MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is a widely used animal model for studying the pathogenesis of MS.[14]
-
Induction: Female C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[3] Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.[6]
-
Treatment: this compound or vehicle is administered orally twice daily, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).[3][6]
-
Assessment: Clinical signs of paralysis are scored daily on a scale of 0 to 5.[2] Histological analysis of the spinal cord is performed to assess inflammation and demyelination.[6]
Cuprizone-Induced Demyelination
The cuprizone model is used to study demyelination and remyelination processes independent of a primary autoimmune response.[15]
-
Induction: Mice are fed a diet containing 0.2% cuprizone for 5-6 weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[15][16]
-
Treatment: Following the cuprizone diet, mice are returned to a normal diet and treated with this compound or vehicle.
-
Assessment: The extent of demyelination and remyelination is assessed by histological staining for myelin (e.g., Luxol Fast Blue).[7] The number of mature oligodendrocytes is quantified by immunohistochemistry for markers such as CC1 or Olig2.[15]
Mandatory Visualization
Caption: CXCR7 signaling cascade initiated by CXCL12 binding.
Caption: Dual mechanism of this compound.
Caption: Workflow for the EAE preclinical model.
References
- 1. Modulation of rat oligodendrocyte precursor cells by the chemokine CXCL12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cms.transpharmation.com [cms.transpharmation.com]
- 5. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective potential of dimethyl fumarate in a mouse model of thalamocortical demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Teriflunomide Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. mdpi.com [mdpi.com]
- 16. Cuprizone-Dependent De/Remyelination Responses and Functional Correlates in Mouse Strains Adopted to Model Relapsing, Chronic and Progressive Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Analysis of ACT-1004-1239 Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for ACT-1004-1239, a first-in-class, orally available antagonist of the CXCR7 receptor. The data is presented alongside findings for an alternative CXCR7 antagonist, CCX771, to offer a comprehensive overview of their respective performances in preclinical models of demyelinating diseases, such as multiple sclerosis. This document is intended to aid researchers and drug development professionals in evaluating the therapeutic potential of targeting the CXCR7 pathway.
Introduction to this compound and CXCR7
This compound is a potent and selective antagonist of the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3.[1][2] CXCR7 is a G-protein coupled receptor that binds to the chemokines CXCL11 and CXCL12. Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-proteins but is thought to function as a scavenger receptor, internalizing and degrading its ligands, thereby modulating their local concentrations.[3][4] By antagonizing CXCR7, this compound is proposed to increase the local availability of CXCL12, which can then signal through its other receptor, CXCR4, to promote oligodendrocyte precursor cell (OPC) differentiation and remyelination. Additionally, CXCR7 antagonism has been shown to have immunomodulatory effects by reducing the infiltration of immune cells into the central nervous system (CNS).[1]
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical studies on this compound and the alternative CXCR7 antagonist, CCX771. The data is drawn from two primary animal models of multiple sclerosis: the Experimental Autoimmune Encephalomyelitis (EAE) model, which recapitulates the inflammatory aspects of the disease, and the cuprizone-induced demyelination model, which focuses on oligodendrocyte pathology and remyelination.
Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE)
Table 1: Efficacy in the MOG-Induced EAE Model
| Compound | Species | Dosing | Key Findings | Reference |
| This compound | Mouse | 100 mg/kg, p.o., twice daily | Reduces disease severity in the MOG-induced EAE model. | [2] |
| CCX771 | Mouse | 5 mg/kg and 10 mg/kg, daily | Dose-dependent reduction in mean clinical score. | [5] |
Cuprizone-Induced Demyelination
Table 2: Efficacy in the Cuprizone-Induced Demyelination Model
| Compound | Species | Dosing | Key Findings | Reference |
| This compound | Mouse | 100 mg/kg, p.o., twice daily | Increases myelination in the cuprizone-induced demyelination model. | [2] |
| CCX771 | Mouse | Not specified | Increased mature, GSTπ+ oligodendrocytes and myelin levels. | [6] |
Experimental Protocols
Myelin Oligodendrocyte Glycoprotein (MOG)-Induced EAE Model
The MOG-induced EAE model is a widely used animal model of multiple sclerosis that mimics the autoimmune and inflammatory aspects of the disease.
Induction:
-
Antigen Emulsion: An emulsion is prepared containing Myelin Oligodendrocyte Glycoprotein (MOG35-55 peptide) and Complete Freund's Adjuvant (CFA). CFA contains inactivated Mycobacterium tuberculosis which acts as an adjuvant to stimulate a strong immune response.
-
Immunization: Mice, typically C57BL/6 strain, are immunized subcutaneously with the MOG/CFA emulsion.
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin at the time of immunization and again 48 hours later. Pertussis toxin acts as an additional adjuvant and facilitates the entry of inflammatory cells into the CNS.
Clinical Scoring: Disease progression is monitored daily using a standardized clinical scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
Cuprizone-Induced Demyelination Model
The cuprizone (B1210641) model is a toxic model of demyelination that is particularly useful for studying mechanisms of oligodendrocyte death and remyelination independent of a primary autoimmune attack.
Induction:
-
Diet: Mice are fed a diet containing 0.2% cuprizone. Cuprizone is a copper chelator that is toxic to mature oligodendrocytes.
-
Duration: The cuprizone diet is typically administered for 5-6 weeks to induce robust demyelination in the corpus callosum and other white matter tracts.
Assessment of Demyelination and Remyelination:
-
Histology: Brain sections are stained with dyes that label myelin, such as Luxol Fast Blue (LFB), or by immunohistochemistry for myelin proteins like Myelin Basic Protein (MBP).
-
Immunohistochemistry: Staining for oligodendrocyte markers is used to quantify the number of mature oligodendrocytes (e.g., GST-π) and oligodendrocyte precursor cells (e.g., Olig2, NG2).
Signaling Pathways and Experimental Workflows
CXCR7 Signaling Pathway
The following diagram illustrates the proposed signaling pathway of CXCR7 and the mechanism of action of CXCR7 antagonists like this compound.
CXCR7 Signaling Pathway and Antagonism
MOG-Induced EAE Experimental Workflow
The diagram below outlines the typical workflow for a preclinical study evaluating a therapeutic agent in the MOG-induced EAE model.
MOG-Induced EAE Experimental Workflow
Discussion
The preclinical data presented in this guide suggest that CXCR7 antagonism is a promising therapeutic strategy for demyelinating diseases. Both this compound and CCX771 have demonstrated efficacy in well-established animal models of multiple sclerosis.
This compound has shown a dose-dependent reduction in disease severity in the MOG-induced EAE model and has been found to promote myelination in the cuprizone model.[2] Similarly, CCX771 has been reported to reduce clinical scores in an EAE model and enhance oligodendrocyte maturation and myelination in the cuprizone model.[5][6]
The role of the related receptor, CXCR4, is also critical in this context. While CXCR7 antagonism is the primary mechanism of action for these compounds, the resulting increase in local CXCL12 is thought to enhance signaling through CXCR4, which is important for OPC differentiation and remyelination. The use of CXCR4 antagonists, such as AMD3100, in these models has helped to elucidate this mechanism.
Further research is warranted to fully understand the comparative efficacy and safety profiles of different CXCR7 antagonists and to translate these promising preclinical findings into effective therapies for patients with multiple sclerosis and other demyelinating disorders.
References
- 1. Antagonism of the chemokine receptors CXCR3 and CXCR4 reduces the pathology of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of ACT-1004-1239's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ACT-1004-1239's performance with other alternatives, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development for inflammatory and demyelinating diseases.
Introduction to this compound
This compound is a first-in-class, orally available, small-molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3] Developed by Idorsia Pharmaceuticals, it is currently under investigation for its therapeutic potential in inflammatory demyelinating diseases such as multiple sclerosis (MS).[2][4][5] The proposed mechanism of action for this compound centers on its ability to modulate the levels of the chemokines CXCL11 and CXCL12, which are ligands for CXCR7. By blocking the scavenging activity of CXCR7, this compound increases the plasma concentrations of these chemokines, which is believed to exert both immunomodulatory and pro-myelinating effects.[3][5][6]
While the majority of published data on this compound originates from the developing company, this guide aims to present the available information in a clear and comparative format, alongside data for alternative therapeutic strategies. Independent validation of CXCR7 antagonism as a therapeutic approach in experimental models of MS provides a foundation for the rationale behind this compound's development.[7][8]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the potent and selective antagonism of the CXCR7 receptor.[1][3] CXCR7 is an atypical chemokine receptor that binds to CXCL11 and CXCL12 and internalizes them, thereby acting as a scavenger and regulating their extracellular concentrations.[9] By inhibiting this process, this compound leads to a dose-dependent increase in plasma levels of CXCL12.[1][10][11] This modulation is hypothesized to have two main therapeutic benefits in the context of multiple sclerosis:
-
Immunomodulation: By altering chemokine gradients, this compound may reduce the infiltration of immune cells into the central nervous system (CNS), a key pathological feature of MS.[3][6][12]
-
Promyelination: Increased levels of CXCL12 may promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, thereby enhancing myelin repair.[3][5][6]
dot
Caption: Mechanism of Action of this compound.
Comparative Data
This section presents a comparison of this compound with other CXCR7 modulators and current MS therapies. It is important to note that direct head-to-head clinical trial data is not available.
Comparison with Other CXCR7 Modulators
The development of selective CXCR7 modulators is an active area of research. The table below summarizes key data for this compound and other notable CXCR7 ligands.
| Compound | Type | Target | Key Findings | Development Stage |
| This compound | Antagonist | CXCR7 | Orally available, potent, and selective. Reduces disease severity in EAE and cuprizone (B1210641) models. Increases plasma CXCL12.[1][2][3][6] | Phase 1 Clinical Trials[4] |
| CCX771 | Antagonist | CXCR7 | Reduces inflammatory cell infiltration in preclinical models.[5] | Preclinical |
| TC14012 | Agonist | CXCR7 | Cyclic peptide, also a CXCR4 antagonist. Promotes angiogenesis.[9] | Research |
Comparison with Current Multiple Sclerosis Therapies
The therapeutic landscape for MS is diverse, with treatments targeting different aspects of the disease pathology. The following table compares the mechanism of action of this compound with established MS drugs.
| Drug Class | Example(s) | Mechanism of Action | Key Advantages | Key Disadvantages |
| CXCR7 Antagonist | This compound | Blocks chemokine scavenging, potentially promoting immunomodulation and remyelination.[3][6] | Novel dual mechanism, oral administration. | Early stage of development, limited long-term safety data. |
| Interferon-β | Avonex, Rebif, Betaseron | Reduces inflammatory T-cell activity and stabilizes the blood-brain barrier.[13][14] | Established long-term safety profile. | Flu-like side effects, injection-site reactions. |
| Glatiramer Acetate | Copaxone | A mix of amino acids that may act as a decoy for the immune system, preventing myelin attack.[13][14] | Generally well-tolerated. | Requires frequent injections. |
| S1P Receptor Modulators | Gilenya (Fingolimod) | Sequesters lymphocytes in lymph nodes, preventing their entry into the CNS.[13][15] | Oral administration. | Potential for cardiac side effects, increased risk of infection. |
| Anti-CD20 Monoclonal Antibodies | Ocrevus (Ocrelizumab) | Depletes B-cells, which play a central role in MS pathology.[15][16] | High efficacy in reducing relapse rates. | Infusion-related reactions, increased risk of infections. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the mechanism of action of this compound.
CXCR7 Binding and Functional Assays
Objective: To determine the binding affinity and functional antagonism of this compound at the CXCR7 receptor.
Methodology: β-Arrestin Recruitment Assay [1]
-
Cell Line: HEK293 cells engineered to co-express human CXCR7 and a β-arrestin-enzyme fragment complementation system are used.
-
Assay Principle: Upon ligand-induced receptor activation, β-arrestin is recruited to the intracellular domain of CXCR7. This brings the two enzyme fragments into proximity, generating a chemiluminescent signal.
-
Procedure:
-
Cells are incubated with varying concentrations of this compound.
-
A fixed concentration of a CXCR7 agonist (e.g., CXCL12) is added to stimulate the receptor.
-
The chemiluminescent signal is measured using a luminometer.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced signal, is calculated.
Caption: In Vivo Validation Workflow.
Conclusion
This compound represents a novel therapeutic approach for demyelinating diseases with its dual mechanism of immunomodulation and promotion of remyelination. Preclinical data in established animal models of multiple sclerosis are promising and demonstrate target engagement. However, the data available to date is primarily from the developing company. Further independent research and progression through clinical trials will be crucial to fully elucidate the therapeutic potential and safety profile of this compound in comparison to existing and emerging therapies for multiple sclerosis. This guide will be updated as more independent validation and comparative data become available.
References
- 1. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. CXCR7 antagonism prevents axonal injury during experimental autoimmune encephalomyelitis as revealed by in vivo axial diffusivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCR7 antagonism prevents axonal injury during experimental autoimmune encephalomyelitis as revealed by in vivoaxial diffusivity [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mymsaa.org [mymsaa.org]
- 14. Treatments for Multiple Sclerosis [webmd.com]
- 15. Treatment of Multiple Sclerosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Therapeutic Advances in Multiple Sclerosis [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of ACT-1004-1239: A Procedural Guide for Laboratory Professionals
While specific public information on the disposal of "ACT-1004-1239" is not available, indicating it may be an internal research code, this guide provides a comprehensive framework for the safe handling and disposal of such specialized or novel chemical compounds. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety Protocol for Unidentified or Novel Compounds
Should you encounter a container of this compound without an accompanying SDS, or any unlabeled chemical, a systematic and cautious approach is required. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with unknown identities.[1] Disposal companies will not accept unknown chemicals without proper analysis, which can be a costly and time-consuming process.[1]
Step-by-Step Disposal Procedure
-
Information Gathering & Preliminary Assessment:
-
Locate the Safety Data Sheet (SDS): This is the most critical document. Pay close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), and 13 (Disposal Considerations).
-
Consult Internal Documentation: Review laboratory notebooks and experimental records to understand the compound's use and potential waste characteristics.[1]
-
In-Lab Expertise: Confer with the Principal Investigator (PI) or colleagues who may have familiarity with this compound.[1]
-
-
Contact Environmental Health & Safety (EHS):
-
Your institution's EHS department is a crucial resource for guidance on chemical waste management.[2] They can provide specific instructions for your location and the nature of the chemical.
-
For unknown or uncharacterized waste, EHS or a certified waste vendor will need to evaluate the material before it can be removed for disposal.[3]
-
-
Proper Waste Segregation and Labeling:
-
Do Not Mix Wastes: It is safer to create a policy where no chemicals are combined during disposal preparation.[4]
-
Use Compatible Containers: Ensure the waste container is compatible with the chemical properties of this compound.[2][5] For instance, corrosive materials should not be stored in metal containers.[5]
-
Accurate Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (no abbreviations), and the quantity of the contents.[2][4]
-
-
Waste Accumulation and Storage:
-
Satellite Accumulation Areas (SAA): Chemical waste should be stored in a designated SAA near the point of generation.[2][3]
-
Container Management: Keep waste containers closed at all times except when adding or removing waste.[2] Do not leave funnels in the container.[2]
-
Secondary Containment: Always place waste containers in a secondary container to capture any potential spills or leaks.[6]
-
-
Arrange for Disposal:
-
Contact a Reputable Disposal Company: Work with a licensed and insured hazardous waste disposal company.[4]
-
Documentation: Ensure all required paperwork, such as waste manifests, is completed accurately.[4]
-
Scheduled Pick-up: Arrange for prompt pick-up of the waste to avoid exceeding storage time and quantity limits.[4][7]
-
Data Presentation: Key Information from the SDS for Disposal
When reviewing the SDS for this compound, extract the following critical information for proper disposal planning:
| SDS Section | Information to Identify | Relevance to Disposal |
| Section 2 | Hazard Identification | Determines the necessary personal protective equipment (PPE) and handling precautions. |
| Section 7 | Handling and Storage | Provides guidance on safe storage practices and incompatible materials. |
| Section 9 | Physical and Chemical Properties | Informs the selection of appropriate waste containers and potential reactions. |
| Section 10 | Stability and Reactivity | Highlights any conditions to avoid and incompatible materials to prevent hazardous reactions. |
| Section 13 | Disposal Considerations | Offers specific recommendations for disposal methods and container types.[4] |
Mandatory Visualizations
Logical Workflow for Chemical Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
